Copper;methane
Description
Significance of Methane (B114726) C-H Bond Activation and Selective Functionalization
Methane's chemical inertness stems from the high strength of its C-H bonds, typically around 440 kJ/mol ru.nljh.eduencyclopedia.pub. This inherent stability makes direct conversion difficult, often requiring harsh reaction conditions such as high temperatures and pressures ru.nlencyclopedia.pubnih.gov. Industrially, methane is often first converted into syngas (a mixture of carbon monoxide and hydrogen) through energy-intensive processes like steam reforming, before being synthesized into higher-value products ru.nlnih.gov. The ultimate goal in catalysis research is to bypass these indirect routes by selectively activating one or more of methane's C-H bonds under milder conditions, thereby functionalizing it into desirable products like methanol (B129727), formaldehyde (B43269), or other organic compounds ru.nlencyclopedia.pubmdpi.comnih.govacs.org. Achieving high selectivity is paramount, as partially oxidized products are often more reactive than methane itself and can be easily over-oxidized to carbon monoxide and carbon dioxide, reducing yields and complicating purification encyclopedia.pubmdpi.comethz.ch.
Overview of Copper's Pivotal Role in Methane Conversion Technologies
Copper has emerged as a pivotal element in catalyzing the direct conversion of methane, particularly its selective oxidation to methanol, a crucial intermediate for various chemicals and fuels encyclopedia.pubmdpi.comnih.govmdpi.compnas.org. This interest is partly inspired by biological systems, where copper-dependent enzymes, such as particulate methane monooxygenase (pMMO), efficiently catalyze this transformation under ambient conditions nih.govmdpi.comnih.govpnas.orgfaculti.nethku.hk.
In synthetic catalysis, copper species, often supported on materials like zeolites, metal-organic frameworks (MOFs), or oxides, are designed to mimic the active sites of these enzymes. For instance, dicopper cores ([Cu₂-(μ-oxo)₂]²⁺) and isolated Cu⁺ sites have been identified as key active species in Cu-zeolite catalysts for methane-to-methanol conversion nih.govmdpi.comuniovi.es. Copper also plays a significant role in the electrochemical conversion of carbon dioxide (CO₂) into methane. Researchers have developed copper-based catalysts, sometimes alloyed with other metals like gold or cobalt, that facilitate the reduction of CO₂ to methane using renewable electricity, offering a pathway for carbon utilization and storage labmanager.comresearchgate.neteurekalert.orgspringernature.com.
Historical Context and Evolution of Copper-Methane Research
The study of methane oxidation by biological systems has a long history, with the discovery and characterization of methane monooxygenases (MMOs) in methanotrophic bacteria dating back decades nih.govfaculti.nethku.hk. Early research focused on understanding the enzymatic mechanisms, particularly the role of metal cofactors (iron and copper) in activating methane's C-H bond nih.govmdpi.comhku.hk. The particulate methane monooxygenase (pMMO), a copper-dependent enzyme, has been a particular focus, with extensive efforts dedicated to elucidating the precise structure and function of its copper active site, though consensus remains elusive nih.govmdpi.comfaculti.nethku.hk.
Concurrently, synthetic chemists and catalytic engineers have sought to replicate this biological efficiency using heterogeneous and homogeneous catalysts. The development of copper-exchanged zeolites, starting in the early 2000s, marked a significant step in creating synthetic catalysts capable of methane-to-methanol conversion, drawing inspiration from MMOs encyclopedia.pubnih.gov. More recently, research has expanded to include copper-based MOFs and oxide materials, alongside advances in understanding the electronic and structural properties of copper active sites through sophisticated characterization techniques and computational modeling mdpi.comnih.govmdpi.compnas.org.
Interdisciplinary Nature of Copper-Methane System Studies
Research into copper-methane interactions is inherently interdisciplinary, drawing expertise from various scientific fields. Biochemistry and structural biology are crucial for understanding the natural catalytic processes mediated by MMO enzymes, providing blueprints for synthetic catalyst design nih.govmdpi.comfaculti.nethku.hk. Inorganic chemistry and catalysis science are central to synthesizing and characterizing novel copper-based materials, elucidating reaction mechanisms, and optimizing catalytic performance ru.nlencyclopedia.pubnih.govmdpi.compnas.orguniovi.es. Materials science plays a vital role in developing robust and efficient support materials (like zeolites and MOFs) for copper active sites mdpi.comnih.govpnas.org. Physical chemistry and spectroscopy (e.g., EPR, EXAFS, XANES, DRIFTS) are indispensable for probing the electronic structure, oxidation states, and coordination environment of copper active sites under reaction conditions mdpi.comnih.govmdpi.com. Furthermore, computational chemistry (e.g., DFT calculations) provides theoretical insights into reaction pathways, transition states, and the electronic properties of active sites, complementing experimental findings ru.nlnih.govacs.org. This synergistic approach is essential for tackling the complex challenges associated with methane conversion.
Scope and Contemporary Challenges in Copper-Methane Catalysis and Biochemistry
The current scope of copper-methane research encompasses the development of highly selective and stable catalysts for direct methane conversion to methanol, as well as its utilization in CO₂ valorization pathways. Key areas of investigation include:
Active Site Elucidation: Precisely determining the nature, nuclearity, and coordination environment of copper active sites responsible for methane activation in both biological enzymes and synthetic catalysts remains a significant challenge mdpi.comnih.govhku.hk.
Preventing Over-oxidation: A persistent hurdle is preventing the over-oxidation of desirable intermediate products (e.g., methanol) to CO and CO₂. This requires fine-tuning catalyst properties to control reaction pathways and intermediates encyclopedia.pubmdpi.comethz.ch.
Catalyst Stability and Longevity: Developing catalysts that maintain high activity and selectivity over extended periods, especially under demanding reaction conditions, is crucial for industrial applicability ethz.chpnas.org.
Mild Reaction Conditions: A primary objective is to achieve efficient methane conversion at lower temperatures and pressures, reducing energy consumption and operational costs ru.nlencyclopedia.pubnih.gov.
Biomimetic Design: Leveraging insights from MMOs to design synthetic catalysts that mimic their efficiency and selectivity continues to be a fruitful avenue nih.govethz.chpnas.orghku.hk.
CO₂ Conversion: Enhancing the efficiency and selectivity of copper-based electrocatalysts for converting CO₂ into methane and other valuable chemicals is critical for carbon capture and utilization strategies labmanager.comresearchgate.neteurekalert.orgspringernature.com.
Data Tables
Table 1: Performance of Copper-Based Catalysts in Methane Conversion
| Catalyst System | Reaction | Key Active Site/Feature | Conditions | Methanol Productivity | Selectivity | Reference |
| Cu-Mordenite | Methane to Methanol | Dicopper core ([Cu₂-(μ-oxo)₂]²⁺) | Looping process (Methanol formation: 200 °C; Cu re-activation: 450 °C) | 10.7 μmol/g zeolite (at 100 kPa CH₄) | Not specified | uniovi.es |
| Cu-ZSM-5 (H₂ annealed) | Methane to Methanol (with H₂O₂ oxidant) | Predominantly Cu⁺ sites | 70 °C, 3 MPa | 8.08 mmol/(gcat·h) | 91% | mdpi.com |
| Au-Cu Bimetallic Catalysts | CO₂ Electroreduction to Methane | Regulated *CO availability on Au-Cu | Not specified (high current density > 100 mA cm⁻²) | Not specified | 56 ± 2 % (Faradaic efficiency) | springernature.com |
Table 2: Methane Oxidation by Biological Systems (Methanotrophs)
| Enzyme System | Metal Cofactor | Primary Product | Reaction Conditions | Key Features/Challenges | Reference |
| Particulate Methane Monooxygenase (pMMO) | Copper | Methanol | Ambient temperature and pressure | Copper active site structure controversial; enzyme stability issues | nih.govmdpi.comnih.govfaculti.nethku.hk |
| Soluble Methane Monooxygenase (sMMO) | Iron | Methanol | Ambient temperature and pressure | Well-characterized active site; requires electron donors (e.g., NADH) | nih.gov |
Compound List:
Methane (CH₄)
Methanol (CH₃OH)
Carbon Dioxide (CO₂)
Carbon Monoxide (CO)
Hydrogen (H₂)
Hydrogen Peroxide (H₂O₂)
Properties
CAS No. |
1184-53-8 |
|---|---|
Molecular Formula |
CH4Cu |
Molecular Weight |
79.589 |
IUPAC Name |
copper;methane |
InChI |
InChI=1S/CH4.Cu/h1H4; |
InChI Key |
YLAPOMNEDSBHKK-UHFFFAOYSA-N |
SMILES |
C.[Cu] |
Synonyms |
Methylcopper(I) |
Origin of Product |
United States |
Enzymatic Methane Oxidation: Particulate Methane Monooxygenase Pmmo
Structural Elucidation and Active Site Architectures of pMMO
The intricate structure of pMMO and the nature of its metallic core have been progressively unveiled through a combination of structural biology techniques and advanced spectroscopy. Understanding the enzyme's architecture is fundamental to deciphering its catalytic mechanism for methane (B114726) oxidation.
Cryo-Electron Microscopy and X-ray Crystallography Insights into pMMO Structures
Initial structural insights into pMMO came from X-ray crystallography. rsc.org The first crystal structure of pMMO from Methylococcus capsulatus (Bath) revealed an α3β3γ3 trimeric arrangement and identified several potential metal-binding sites. psu.edunih.gov These early structures, typically of detergent-solubilized and often inactive enzyme, showed a mononuclear copper site (CuA) and a metal center in the soluble domain of the PmoB subunit (CuB) that was modeled as either mononuclear or dinuclear. nih.govrsc.org A third site (CuC) was found in the transmembrane PmoC subunit, initially occupied by zinc from the crystallization buffer but later confirmed to be a copper site. capes.gov.brrsc.orgnih.gov
A significant breakthrough came with the application of cryogenic electron microscopy (cryo-EM), particularly on pMMO samples reconstituted into lipid nanodiscs, which preserves the enzyme's structure and activity. osti.govnih.gov A 2021 cryo-EM structure of holo-pMMO from M. capsulatus (Bath) at 2.5 Å resolution confirmed a mononuclear Cu(I) at the A site and resolved the B site as containing two Cu(I) ions. nih.govacs.org Crucially, these higher-resolution studies revealed additional copper sites, including a previously undetected copper-binding site in the PmoC subunit, designated CuD, located within a hydrophobic cavity. osti.govacs.org These advanced structural models provide a more complete framework, including previously disordered regions of the PmoA and PmoC subunits, essential for understanding pMMO function. osti.gov
| Technique | Organism | Resolution | Key Findings | Reference |
|---|---|---|---|---|
| X-ray Crystallography | Methylococcus capsulatus (Bath) | 2.8 Å | Trimeric structure; identified mononuclear CuA, di/mononuclear CuB, and a zinc site (later CuC). | rsc.org |
| X-ray Crystallography | Methylosinus trichosporium OB3b | 3.8 Å | Confirmed the dinuclear CuB site; CuA site was not present. CuC site occupied by copper. | rsc.orgcapes.gov.br |
| X-ray Crystallography | Methylocystis sp. strain M | 2.68 Å | CuB site modeled as a mix of mononuclear and dinuclear states across the protomers. | rsc.orgrsc.org |
| Cryo-Electron Microscopy | Methylococcus capsulatus (Bath) | 2.5 Å | Confirmed mononuclear CuA; resolved two Cu(I) ions at CuB; uncovered additional copper clusters (CuD and CuE). | nih.govacs.org |
| Cryo-Electron Microscopy | Methylocystis sp. Rockwell | 2.14 - 2.46 Å | Structure in lipid nanodiscs; revealed previously undetected regions and a new copper site (CuD) in PmoC. | osti.gov |
Proposed Models for Copper Active Sites in pMMO Protomer
The identity and nuclearity of the catalytic copper center in pMMO have been a long-standing puzzle, with mononuclear, dinuclear, and trinuclear models being proposed based on evolving structural and spectroscopic data. capes.gov.br
CuA site : Located in the pmoB subunit and coordinated by His48 and His72 residues in M. capsulatus (Bath). nih.gov However, this site is not conserved across all methanotrophs and is not considered essential for catalysis. rsc.orgpsu.edu
CuB site : Found in the soluble region of the PmoB subunit, this site is coordinated by the N-terminal His33, as well as His137 and His139. nih.gov Though initially modeled as potentially dinuclear, extensive spectroscopic and computational studies now strongly support a mononuclear assignment. nih.govnih.gov
CuC site : This is a highly conserved site located within the transmembrane domain of the PmoC subunit. researchgate.net It is coordinated by an aspartate and two histidine residues. nih.govnih.gov
CuD site : Recent cryo-EM studies on active pMMO identified this novel mononuclear copper site within the PmoC subunit, near the CuC site. rsc.orgosti.gov It is ligated by one asparagine and two histidine residues and is situated in a hydrophobic pocket, making it a prime candidate for the active site. acs.orgresearchgate.net
| Copper Site | Location (Subunit) | Key Coordinating Residues (in M. capsulatus) | Conservation Status | Reference |
|---|---|---|---|---|
| CuA | PmoB (soluble domain) | His48, His72 | Not conserved | psu.edunih.gov |
| CuB | PmoB (soluble domain) | His33 (N-terminus), His137, His139 | Conserved | nih.govnih.gov |
| CuC | PmoC (transmembrane) | Asp156, His160, His173 | Highly conserved | nih.govresearchgate.net |
| CuD | PmoC (transmembrane) | Asn, 2x His | Conserved | rsc.orgosti.govacs.org |
The proposal of a dinuclear copper center arose primarily from early X-ray crystallography and extended X-ray absorption fine structure (EXAFS) data for the CuB site. nih.govpsu.edupnas.org Some crystal structures modeled this site with two copper ions. capes.gov.brnih.gov This model was attractive as other copper enzymes, such as tyrosinase, utilize dicopper centers for O2 activation. However, this hypothesis has been challenged by subsequent research. Quantum refinement studies, which combine quantum mechanics with crystallographic data, concluded that a mononuclear copper site provides a better fit to the experimental data than a dinuclear one. nih.govlu.se Furthermore, advanced spectroscopic analyses are most consistent with the CuB site being mononuclear. nih.gov
An alternative model suggested the presence of trinuclear copper clusters as the active site. uni-muenchen.de This hypothesis was primarily based on electron paramagnetic resonance (EPR) spectroscopy of pMMO-enriched membranes, which revealed signals consistent with an exchange-coupled trinuclear Cu(II) cluster. nih.govnih.gov It was proposed that these clusters, potentially located in a hydrophilic pocket formed by the PmoA and PmoC subunits, were responsible for dioxygen chemistry. psu.edunih.govresearchgate.net However, no such trinuclear cluster has ever been directly observed in any of the high-resolution crystal or cryo-EM structures. nih.gov It is theorized that the harsh detergent-based purification methods used for initial crystallization may have caused these putative clusters to be lost from the enzyme. academie-sciences.fr
Localization and Identification of the Catalytically Active Copper Site (e.g., CuD site)
Decades of research have led to a convergence of evidence pointing towards a specific mononuclear copper site as the locus of methane oxidation. While the CuB site was once considered a primary candidate, recent findings strongly implicate the CuD site in the PmoC subunit. nih.govresearchgate.net
A pivotal advance was the development of methods to reconstitute pMMO into native lipid nanodiscs, which stabilizes the enzyme and restores its methane oxidation activity. osti.govnih.gov Using these active samples, researchers employed orthogonal techniques to pinpoint the catalytic center. nih.gov Studies using 2,2,2-trifluoroethanol (B45653) (TFE), a product analog, showed that TFE binds specifically at the CuD site. nih.gov This interaction was observed using both pulsed electron nuclear double resonance (ENDOR) spectroscopy and cryo-EM, providing powerful, corroborating evidence that CuD and its surrounding hydrophobic pocket constitute the likely site of methane oxidation. nih.gov
Mechanistic Frameworks of pMMO-Mediated Methane Hydroxylation
The conversion of methane to methanol (B129727) by pMMO involves a complex catalytic cycle centered around a copper active site. While the precise nature of this active site is still a subject of active research, with mono-, di-, and trinuclear copper centers being proposed, a general consensus is emerging regarding the key steps of the mechanism. rsc.orgpnas.orgmdpi.com These steps involve the activation of dioxygen and the subsequent cleavage of the strong C-H bond of methane.
Dioxygen Activation and Copper-Oxygen Species Formation
The catalytic cycle is initiated by the binding of dioxygen (O₂) to the reduced copper center(s) within the pMMO active site. This binding event triggers a series of electron transfer and protonation steps, leading to the formation of various highly reactive copper-oxygen intermediates. nih.govacs.org The specific nature of these intermediates is crucial for the subsequent methane hydroxylation.
The initial interaction of O₂ with a Cu(I) center is proposed to form a copper(II)-superoxo species. nih.govnih.gov This intermediate can exist in two isomeric forms: an end-on (η¹) or a side-on (η²) coordination mode. rsc.org While mononuclear Cu(II)-superoxo complexes have been synthesized and characterized, their reactivity towards strong C-H bonds like that in methane is generally considered limited. nih.govresearchgate.net Computational studies suggest that these species are unlikely to be the primary oxidant for methane hydroxylation in pMMO. nih.gov
Protonation of the superoxo species can lead to the formation of a copper(II)-hydroperoxo intermediate. nih.govnih.gov This species can also be formed through the reaction of a Cu(I) center with hydrogen peroxide. researchgate.netacs.org However, similar to the superoxo species, DFT studies indicate that the Cu(II)-hydroperoxo moiety is not sufficiently reactive to oxidize methane directly. nih.gov Instead, it is more likely to serve as a precursor to more potent oxidizing species. nih.gov
Further activation of the hydroperoxo species, potentially through O-O bond cleavage, can generate highly reactive copper-oxyl or copper-oxo species. nih.govnih.gov The copper-oxyl radical ([Cu(II)O•]⁺) and the formally Cu(III)-oxo species ([Cu(III)=O]⁺), often referred to as "cupryl," are considered potent oxidants capable of abstracting a hydrogen atom from methane. acs.orgcjcatal.comrsc.org Computational studies have shown that the formation of a [CuO]⁺ state is a key step in the catalytic cycle and that this species has a high enough reactivity to overcome the high C-H bond dissociation energy of methane. acs.orgrsc.org
In the context of a dinuclear copper active site, the reaction with dioxygen can lead to the formation of dicopper-peroxo intermediates, which can then isomerize to a bis-μ-oxo-dicopper(III) core (Cu₂O₂). nih.govnih.govresearchgate.net While the bis-μ-oxo-Cu(III)₂ species has been shown to oxidize weaker C-H bonds, theoretical calculations suggest it is not reactive enough to hydroxylate methane directly. rsc.orgresearchgate.net A more reactive species is proposed to be a mixed-valent bis-μ-oxo Cu(II)Cu(III) complex, which could be formed by a one-electron reduction of the Cu(III)₂ species. rsc.orgnih.govresearchgate.net Another proposed intermediate is a mono-μ-oxo-dicopper species. nih.gov Density functional theory (DFT) calculations have indicated that a (μ-oxo)(μ-hydroxo)Cu(II)Cu(III) species, formed through proton-coupled electron transfer, could be a key player in methane hydroxylation. nih.govacs.org
| Copper-Oxygen Intermediate | Proposed Role in Methane Oxidation | Supporting Evidence |
| Superoxo [Cu(II)OO•]⁺ | Precursor to more reactive species; limited direct reactivity. nih.gov | Spectroscopic characterization in model complexes. researchgate.netacs.org |
| Hydroperoxo [Cu(II)OOH]⁺ | Precursor to oxyl/oxo species; not a direct oxidant of methane. nih.govnih.gov | Formation from Cu(I) and H₂O₂. researchgate.netacs.org |
| Oxyl [Cu(II)O•]⁺ / Oxo [Cu(III)=O]⁺ | Potent oxidant capable of C-H bond activation. acs.orgcjcatal.comrsc.org | Computational studies showing high reactivity. acs.orgrsc.org |
| Bis-μ-oxo-Cu(III)₂ | Oxidizes weaker C-H bonds; precursor to more reactive species. rsc.orgresearchgate.net | Characterization in synthetic model systems. rsc.org |
| Bis-μ-oxo-Cu(II)Cu(III) | Proposed as a highly reactive species for methane hydroxylation. rsc.orgnih.govresearchgate.net | DFT calculations indicating high reactivity. rsc.orgresearchgate.net |
| (μ-oxo)(μ-hydroxo)Cu(II)Cu(III) | Key intermediate formed via proton-coupled electron transfer. nih.govacs.org | DFT calculations detailing its formation pathway. nih.govacs.org |
Electron Transfer Pathways and Redox Chemistry of Copper Centers
The catalytic cycle of pMMO is critically dependent on the transfer of electrons to the copper active site and the subsequent redox changes of the copper ions. The physiological electron donor has not been definitively identified, but quinones from the cell's quinone pool, reduced by a type 2 NADH:quinone oxidoreductase, are considered likely candidates. nih.govresearchgate.net Three potential models for electron transfer to pMMO have been proposed:
Redox-arm: Methanol dehydrogenase transfers electrons to a terminal oxidase, generating a proton motive force, while pMMO separately draws electrons from the quinone pool. researchgate.net
Direct coupling: Electrons from methanol oxidation are transferred directly to pMMO. researchgate.net
Uphill electron transfer: Electrons from methanol dehydrogenase feed back into the ubiquinol (B23937) pool, which then reduces pMMO. researchgate.net
The redox chemistry of the copper centers is complex and central to the enzyme's function. The copper ions cycle through different oxidation states, primarily Cu(I), Cu(II), and likely a transient Cu(III) state during catalysis. acs.orgpnas.org
Resting State: In its resting state, pMMO contains a mixture of Cu(I) and Cu(II) ions. pnas.orgmdpi.com Electron paramagnetic resonance (EPR) studies show a typical type 2 Cu(II) signal, accounting for a portion of the total copper. pnas.orgacs.org
Reduction: The catalytic cycle begins with the reduction of the copper center(s) to the Cu(I) state, which is necessary for dioxygen binding. acs.org
Oxygen Activation: Dioxygen (O₂) binds to the reduced copper site. acs.org The subsequent steps involve the cleavage of the O-O bond, a process that requires the input of electrons and protons. This leads to the formation of a high-valent copper-oxo species, which is the potent oxidant responsible for C-H bond activation. acs.orglibretexts.org
Substrate Oxidation: The copper-oxo intermediate oxidizes methane to methanol. This step involves the reduction of the copper center. For instance, a proposed Cu(III) state is reduced back to Cu(I) upon the formation and release of methanol. acs.org
Recent computational and spectroscopic studies have focused on identifying which of the crystallographically observed copper sites (CuB, CuC, CuD) is the true active site. acs.orgnih.gov The CuD site, a mononuclear copper center, is increasingly favored as the site of O₂ activation and methane hydroxylation. acs.orgacs.orgnih.gov
Substrate and Product Binding within the Hydrophobic Pocket
The active site of pMMO is located within a hydrophobic pocket, which plays a crucial role in substrate recognition, orientation, and product release. wikipedia.orgnih.gov This pocket helps to sequester the nonpolar methane substrate from the aqueous environment and position it correctly for oxidation.
Computational docking studies suggest that hydrophobic substrates like methane and other small alkanes bind in specific locations within the transmembrane domain of the enzyme. ifpan.edu.pl The hydrophobic nature of the cavity is thought to control the entry of substrates and the exit of products. ifpan.edu.plfrontiersin.org Experiments using various alkanes and alkenes as substrates have helped to probe the shape and stereochemical preference of this pocket. For example, the oxidation of C1-C5 alkanes demonstrates high regiospecificity. ifpan.edu.pl However, the epoxidation of some small alkenes shows relatively poor stereoselectivity, suggesting a low degree of stereochemical differentiation within the pocket for these substrates. nih.gov
The binding of the product, methanol, and its subsequent release are also critical steps. Product inhibition can occur if the product has a high affinity for the hydrophobic pocket. beilstein-journals.org After the "rebound" step, the newly formed methanol molecule coordinates weakly to the copper center before dissociating and exiting the active site, allowing the catalytic cycle to continue. acs.org The use of product analogs, such as 2,2,2-trifluoroethanol (TFE), has been instrumental in identifying the active site. Spectroscopic and cryo-electron microscopy studies have shown that TFE interacts specifically with the CuD site, providing strong evidence that this site and its surrounding hydrophobic pocket are where methane oxidation occurs. nih.gov
Biological Regulation and Environmental Factors Influencing pMMO Activity
The activity of pMMO in methanotrophs is not constant but is instead tightly regulated by various biological and environmental cues. The most significant of these is the availability of copper in the environment. mdpi.com
Role of Copper Concentration in Methane Monooxygenase Expression
Many methanotrophic bacteria can produce two distinct types of methane monooxygenase: the particulate, copper-dependent pMMO and a soluble, iron-dependent sMMO. wikipedia.org The expression of these two enzymes is controlled by the concentration of copper in a mechanism known as the "copper switch". mdpi.comrsc.org
High Copper Conditions: When copper concentrations are high (e.g., > 5 µM), the expression of pMMO is induced or upregulated, while the expression of sMMO is repressed. mdpi.comresearchgate.net Under these conditions, pMMO is the primary enzyme responsible for methane oxidation.
Low Copper Conditions: Conversely, under copper-limiting or copper-free conditions (e.g., < 0.8 µM), the expression of the sMMO genes is switched on, and it becomes the dominant methane-oxidizing enzyme. nih.govmdpi.com
This regulatory switch allows the organism to adapt its methane-oxidizing machinery based on metal availability. The copper switch is a complex process regulated at the transcriptional level. rsc.org To acquire the copper necessary for pMMO synthesis and function, many methanotrophs secrete a small, copper-binding molecule called methanobactin. mdpi.comresearchgate.net Methanobactin is a chalkophore (from the Greek chalkos for copper) that functions analogously to siderophores for iron uptake. uwec.edu It chelates copper ions from the environment with high affinity and transports them into the cell. researchgate.netnih.gov The copper-loaded methanobactin (Cu-Mb) not only provides the metal cofactor for the pMMO active site but is also involved in signaling the upregulation of pMMO gene expression. researchgate.netuniprot.org
The precise copper concentrations that trigger the switch can vary between different methanotrophic species and depend on culture conditions. mdpi.com For Methylosinus trichosporium OB3b, the switch is reported to occur at copper concentrations between 3 and 5 µM. mdpi.com
| Factor | Effect on MMO Expression | Copper Concentration Range (Example: M. trichosporium OB3b) | Reference |
| High Copper | Upregulates pMMO expression; represses sMMO expression. | > 5 µM | mdpi.com, researchgate.net |
| Low Copper | Upregulates sMMO expression; pMMO expression is low or absent. | < 0.8 µM | mdpi.com, nih.gov |
| Transition | A switch from sMMO to pMMO dominance occurs. | 3 - 5 µM | mdpi.com |
Impact of Membrane Environment on Copper Valence States and Coordination
The particulate methane monooxygenase (pMMO) is an integral membrane metalloenzyme that catalyzes the conversion of methane to methanol in methanotrophic bacteria. acs.orgnih.govnih.gov Its catalytic activity is intrinsically linked to copper ions, but the enzyme's membrane-bound nature has historically presented challenges to its study. nih.govtandfonline.comcapes.gov.br Removal from the native membrane often leads to a loss of enzymatic activity, suggesting the membrane environment is crucial for maintaining the enzyme's structural and functional integrity. nih.govnih.gov Reconstituting pMMO into a membrane-like environment, such as lipid nanodiscs or bicelles, can stabilize its structure and recover methane oxidation activity. nih.govnih.gov This underscores the pivotal role the membrane plays in modulating the copper centers within pMMO. acs.orgnih.gov
The pMMO enzyme contains multiple copper binding sites, and their exact structure, nuclearity, and oxidation states have been subjects of extensive research and debate. nih.govtandfonline.comnih.gov Key copper centers identified in various pMMO structures include the CuB, CuC, and CuD sites. nih.gov The membrane environment directly influences the valence state and coordination of these copper ions. Computational studies, comparing quantum mechanics/molecular mechanics (QM/MM) simulations with cryo-electron microscopy (cryoEM) data, indicate that within the membrane, both the CuC and CuD sites tend to exist in the reduced Cu(I) valence state. acs.orgnih.gov This is significant because the oxidation state is critical for the enzyme's catalytic cycle. The concurrent presence of Cu(I) at both these sites has been shown to reduce the size of a ligand-binding cavity between them. acs.orgnih.gov
Advanced spectroscopic techniques have provided further insights into the copper centers. Electron paramagnetic resonance (EPR) and electron nuclear double resonance (ENDOR) studies have been used to probe the coordination environment. acs.orgnih.govmdpi.com For instance, in Methylococcus capsulatus (Bath), the dicopper site has been proposed to exist as a valence-localized Cu(I)Cu(II) pair, with the Cu(II) ion scrambled between two locations within the site. acs.orgnih.gov One location involves coordination by His137 and His139, while the other involves His33 and the N-terminal amino group. acs.orgnih.gov The monocopper site observed in crystal structures is assigned as Cu(I). acs.orgnih.gov The study of pMMO in its native membrane environment is critical, as purification processes can distort the structure or remove important cofactors. pnas.org CryoEM studies of pMMO in native membranes have helped to resolve the structures and occupancies of the copper centers without the artifacts introduced by detergent solubilization. pnas.org
Table 1: Properties of pMMO Copper Centers as Influenced by the Membrane Environment
| Copper Site | Location | Proposed Oxidation State in Membrane | Key Coordinating Residues/Features | Notes on Membrane Influence |
|---|---|---|---|---|
| CuB | Soluble domain of PmoB subunit | Primarily Cu(II) in whole cells, can be Cu(I) | 3 Histidine ligands (e.g., His33), axially bound water | Considered a potential active site, though recent evidence points more strongly to CuD. nih.govnih.gov |
| CuC | PmoC subunit, within the membrane | Tends to stay in Cu(I) state | Exhibits three equatorial ligands, no axial ligation. nih.gov | The membrane environment stabilizes the Cu(I) state. acs.orgnih.gov Its redox activity suggests it could be the active site. nih.gov |
| CuD | Interface of PmoA/PmoC within the membrane | Tends to stay in Cu(I) state | Located in a hydrophobic pocket. nih.gov | Considered the likely active site for methane oxidation based on reductant and product analog binding studies. acs.orgnih.govnih.gov The membrane environment is crucial for its structure and reactivity. acs.org |
Interaction with Natural Reductants (e.g., Ubiquinol)
The catalytic cycle of pMMO requires the delivery of electrons from a reductant to activate dioxygen for methane hydroxylation. In methanotrophs, the natural electron donor is thought to be from the quinone pool, specifically the reduced form, ubiquinol (CoQH2). acs.orgresearchgate.netacs.org The interaction between pMMO and its reductant is a critical step that has been investigated through computational and experimental approaches.
Simulations have shown that the natural reductant ubiquinol can assume a productive binding conformation at the CuD site of pMMO, but not at the CuC site. acs.orgnih.govresearchgate.net This finding provides strong evidence that CuD is the true active site where oxygen activation and subsequent methane oxidation occur. acs.orgnih.gov The binding of the reductant is a crucial prerequisite for the catalytic cycle. The energy for the reaction is supplied by the addition of (H+, e−) from a donor like ubiquinol. acs.org The mechanism involves the transfer of electrons from ubiquinol to the copper center, facilitating the reduction of O2. reactome.orgpatsnap.com
Several models for the electron transfer pathway to pMMO have been proposed, reflecting the complexity of the process within the cell's metabolic network.
Table 2: Proposed Modes of Electron Transfer to pMMO
| Electron Transfer Mode | Description | Supporting Evidence/Hypothesis |
|---|---|---|
| Redox-Arm | pMMO draws electrons directly from the ubiquinol pool (Q8H2). This pool is supplied by electrons from other oxidative processes in the cell, such as formate (B1220265) oxidation. Methanol dehydrogenase (MDH) transfers its electrons separately to the terminal oxidase, contributing to the proton motive force. frontiersin.orgresearchgate.net | This model separates the electron pathways for pMMO and the terminal oxidase, allowing for independent regulation. researchgate.net |
| Direct Coupling | Electrons from the oxidation of methanol by methanol dehydrogenase (MDH) are transferred directly to pMMO, with cytochrome c555 acting as the electron donor instead of ubiquinol. frontiersin.orgfrontiersin.org | This is supported by cryo-electron microscopy findings that suggest pMMO and MDH can form a structural supercomplex. frontiersin.orgfrontiersin.org |
| Uphill Electron Transfer | Electrons from MDH (via cytochrome c) are transferred "uphill" against the thermodynamic gradient to the ubiquinol pool, a process driven by the proton motive force. The pMMO then draws electrons from this replenished ubiquinol pool. frontiersin.orgresearchgate.net | This mechanism proposes a reversible reaction at the ubiquinol-cytochrome-c reductase complex to facilitate the electron flow back to the quinone pool. frontiersin.org |
The interaction with reductants is modulated by the membrane environment, which not only houses the pMMO but also the quinone pool, facilitating efficient electron transfer. The specific binding of ubiquinol at the CuD site highlights the sophisticated molecular recognition that governs the enzyme's function. acs.orgnih.gov
Cross-Talk with other Microbial Metabolic Pathways in Methanotrophs
The oxidation of methane to methanol is the first and rate-limiting step in the central metabolic pathway of methanotrophs, which use methane as their sole source of carbon and energy. researchgate.netmdpi.comnih.gov This initial conversion by pMMO is intrinsically linked to a network of other metabolic pathways responsible for energy generation and biomass synthesis. nih.govmethanotroph.org
Following its production, methanol is oxidized to formaldehyde (B43269) by a methanol dehydrogenase (MDH). nih.govresearchgate.net Formaldehyde is a key branch point. It can either be further oxidized to formate and then to carbon dioxide (CO2) to generate reducing equivalents (like NADH) for the cell, or it can be assimilated into cellular biomass. methanotroph.orgresearchgate.net
Methanotrophs are broadly classified into different types (Type I, Type II, and Type X) based on which carbon assimilation pathway they use. mdpi.comresearchgate.net
Ribulose Monophosphate (RuMP) Pathway: Used by Type I and Type X methanotrophs, this is a highly efficient pathway for assimilating formaldehyde into biomass. methanotroph.orgresearchgate.net
Serine Cycle: Utilized by Type II methanotrophs, this pathway incorporates formaldehyde and CO2 to synthesize cell material. methanotroph.orgresearchgate.netresearchgate.net
Calvin-Benson-Bassham (CBB) Cycle: Some methanotrophs can oxidize methane completely to CO2 for energy and then fix the CO2 using this pathway, which is more commonly associated with photosynthetic organisms. methanotroph.org
This metabolic arrangement creates a significant "cross-talk" between the initial methane oxidation and the downstream pathways. The rate of methane oxidation by pMMO must be coordinated with the cell's demand for energy (ATP) and reducing power (NADH), as well as the carbon flux required for growth. The electrons required by pMMO, as discussed previously, are supplied by these downstream oxidative pathways, creating a tightly regulated metabolic loop. frontiersin.orgresearchgate.net
Table 3: Key Enzymes and Pathways in Methanotrophic Metabolism Linked to Methane Oxidation
| Enzyme/Pathway | Reaction/Function | Metabolic Role & Cross-Talk |
|---|---|---|
| Particulate Methane Monooxygenase (pMMO) | CH₄ + O₂ + 2H⁺ + 2e⁻ → CH₃OH + H₂O | Initiates methane metabolism; rate is dependent on electron supply from downstream pathways. nih.gov |
| Methanol Dehydrogenase (MDH) | CH₃OH → HCHO + 2H⁺ + 2e⁻ | Produces formaldehyde, the central intermediate for assimilation and dissimilation. Can be directly or indirectly linked to electron supply for pMMO. nih.govfrontiersin.org |
| Formaldehyde Dehydrogenase | HCHO → HCOOH + 2H⁺ + 2e⁻ | Part of the dissimilatory pathway to generate energy and reducing power. methanotroph.org |
| Formate Dehydrogenase (FDH) | HCOOH → CO₂ + 2H⁺ + 2e⁻ | Completes the oxidation of carbon to CO₂, generating NADH for the electron transport chain. methanotroph.org |
| Ribulose Monophosphate (RuMP) Pathway | Assimilates formaldehyde into biomass. | Primary carbon assimilation pathway in Type I/X methanotrophs. researchgate.net |
| Serine Cycle | Assimilates formaldehyde and CO₂ into biomass. | Primary carbon assimilation pathway in Type II methanotrophs. researchgate.net |
Heterogeneous Copper Catalyzed Methane Activation and Conversion
Copper-Exchanged Zeolites for Direct Methane-to-Methanol Conversion
The topology of the zeolite framework plays a crucial role in determining the nature of the copper active sites and, consequently, the efficiency of the methane-to-methanol conversion. Different zeolite structures offer unique coordination environments for copper ions, influencing their reactivity.
Cu/ZSM-5 Zeolites: Structure-Activity Relationships
Cu-ZSM-5, a medium-pore zeolite, was one of the initial systems to show promising activity in the selective oxidation of methane (B114726) to methanol (B129727). pnas.orgmdpi.com Early studies demonstrated that oxygen-activated Cu-ZSM-5 could convert methane to methanol with high selectivity at low temperatures. pnas.org The activity of Cu-ZSM-5 has been linked to the formation of specific copper-oxo species within the zeolite's micropores. frontiersin.org Research has indicated that the methanol yield from Cu-ZSM-5 is influenced by the type of oxidant used during the activation step, though the amounts of methanol formed are often similar regardless of the oxidant. mdpi.com The reaction is believed to proceed through the formation of surface methoxy (B1213986) species, which are then hydrolyzed to produce methanol. mdpi.com
Cu/Mordenite (B1173385) (MOR) Zeolites: Identification of Active Sites and Enhanced Activity
Copper-exchanged mordenite (Cu-MOR) has been extensively studied for methane-to-methanol conversion due to its unique pore structure, which includes 8-membered ring (8-MR) side pockets. acs.orgmdpi.com These side pockets are thought to stabilize active copper clusters. acs.org Research has shown that Cu-MOR can achieve high methanol yields. mdpi.com The activity of Cu-MOR is highly dependent on the nature of the active copper species, with both mononuclear and dinuclear sites being proposed as active centers. mdpi.comnih.gov
Water has been found to enhance the activity of Cu-MOR catalysts. It can convert inactive copper species into active ones during catalyst activation, leading to a significant increase in methanol yield. mdpi.com For instance, one study reported an increase in methanol yield from 36 μmol/g to 92 μmol/g after water treatment. mdpi.com The active site in this case was identified as ZCuII(OH). mdpi.com Furthermore, the introduction of a second metal, such as zinc, can promote the dispersion of copper within the zeolite framework and enhance catalytic activity. acs.org
| Catalyst | Methanol Yield (μmol/g) | Reference |
| Cu-MOR₁ | 36 | mdpi.com |
| Cu-MOR₁-water | 92 | mdpi.com |
| Cu₀.₅Zn₀.₃₅-MOR | 71.35 μmol·gcat⁻¹·h⁻¹ | acs.org |
Copper-Containing Zeolites with Different Topologies (e.g., Cu-CHA, Cu-SSZ-39, Zeolite Beta)
In recent years, small-pore zeolites with the CHA topology, such as Cu-SSZ-13, have garnered significant attention for the direct conversion of methane to methanol. frontiersin.orgresearchgate.net These materials have demonstrated higher methanol productivity per copper atom compared to traditional medium- and large-pore zeolites like Cu-ZSM-5 and Cu-mordenite. frontiersin.orgrsc.org Optimizing reaction conditions and material composition for Cu-SSZ-13 has led to methanol productivities as high as 0.2 mol of CH3OH per mole of Cu (125 µmol/g). researchgate.net The superior performance is attributed to the unique environment provided by the small pores, which can stabilize highly reactive copper species. frontiersin.org
Cu-SSZ-39, another small-pore zeolite, has also shown promise, exhibiting higher activity than Cu-SSZ-13 under similar conditions for partial methane oxidation. digitellinc.com Continuous catalytic methanol production from methane has been achieved using Cu-SSZ-39 with N2O as the oxidant, reaching a methanol formation rate of 499 μmolCH3OH g−1 h−1. rsc.org Copper-exchanged Zeolite Beta has also been identified as an active catalyst for this reaction. ul.ie
Characterization of Active Copper Species in Zeolitic Hosts
The identification of the precise structure of the active copper species is paramount for understanding the reaction mechanism and designing more efficient catalysts. A variety of spectroscopic techniques, in conjunction with theoretical calculations, have been employed to characterize these sites.
Isolated Mononuclear Copper Sites (e.g., Cu(II), [CuOH]+)
While dinuclear and trinuclear copper clusters have often been cited as the active sites, there is growing evidence for the role of isolated mononuclear copper species in methane activation. rsc.org In Cu-MOR zeolites that have undergone autoreduction, a mononuclear [CuOH]+ species has been identified as the active site for methane oxidation. nih.gov This site is distinct from the dicopper-oxo sites that are formed after activation with O2 or N2O. nih.gov Spectroscopic studies using a combination of techniques like diffuse reflectance UV-Vis, magnetic circular dichroism, and resonance Raman have been crucial in identifying this mononuclear site. nih.gov Theoretical studies have also suggested that [CuOH]+ can be a favorable and reactive site for the conversion of methane to methanol in Cu-MOR and Cu-CHA zeolites. rsc.orgrsc.org The [CuOH]+ active site is characterized by a broad OH− to Cu(II) charge transfer band around 20700 cm-1. digitellinc.com
Dinuclear Copper-Oxygen Active Sites
Dinuclear copper-oxygen species, often referred to as [Cu2O]2+ or dicopper oxo sites, are widely considered to be highly active for methane C-H bond activation at low temperatures. nih.govnih.gov These sites are typically formed by activating the copper-exchanged zeolite with an oxidant like O2 or N2O at high temperatures. nih.gov The structure of these dinuclear sites can vary, with mono(μ-oxo)dicupric cores being a commonly proposed active species. pnas.org In Cu-ZSM-5, a bent mono-(μ-oxo)dicupric site has been uniquely identified as the active species for the oxidation of methane to methanol. pnas.org In Cu-MOR, multiple distinct [CuOCu]2+ sites have been identified at different locations within the zeolite framework. digitellinc.com Density functional theory (DFT) calculations have shown that while both mononuclear and dinuclear sites can activate methane, the binuclear site is significantly more reactive due to its ability to stabilize the transition state. nih.gov
| Active Species | Zeolite Host(s) | Key Characteristics | References |
| Mononuclear | |||
| [CuOH]⁺ | MOR, CHA | Identified in autoreduced zeolites; characterized by a broad OH⁻ to Cu(II) charge transfer band. | nih.govrsc.orgrsc.orgdigitellinc.com |
| Cu(II) | ZSM-5, MOR | Isolated Cu(II) ions are considered active sites. | ul.ieresearchgate.net |
| Dinuclear | |||
| [Cu₂O]²⁺ (mono(μ-oxo)dicupric) | ZSM-5, MOR, CHA | Formed upon O₂ or N₂O activation; highly reactive for C-H bond activation. | pnas.orgnih.govdigitellinc.comnih.gov |
| Trinuclear | |||
| [Cu₃O₃]²⁺ | MOR | Proposed to be highly reactive towards methane activation. | researchgate.netwur.nl |
Mono-μ-oxo Dicopper Species
The mono-μ-oxo dicopper species, often formulated as [Cu-O-Cu]²⁺, is a widely considered active site in copper-exchanged zeolites for methane oxidation. rsc.orgfrontiersin.org Theoretical studies suggest that this species is thermodynamically more favorable to form during the activation process compared to other dicopper motifs. rsc.org Density Functional Theory (DFT) calculations have indicated that methane activation is feasible on the mono(μ-oxo) dicopper site, with a calculated free energy barrier of 99 kJ mol⁻¹. rsc.org This species is believed to activate methane through the homolytic cleavage of a C-H bond, utilizing a radical-like oxygen atom to form methoxy intermediates. mdpi.com The reactivity of this species is influenced by its geometry, specifically the Cu-O-Cu angle, which can be tuned by the zeolite support. frontiersin.orgnih.gov For instance, the [Cu₂O]²⁺ active site in Cu-CHA zeolites has a smaller Cu-O-Cu angle (120°) compared to that in Cu-MFI (140°), leading to higher reactivity. nih.gov
Bis-μ-oxo Dicopper Species
The bis-μ-oxo dicopper species, [Cu₂(μ-O)₂]²⁺, has also been identified as a potential active site in copper-catalyzed methane oxidation. frontiersin.orgescholarship.org Spectroscopic studies have provided evidence for the presence of this species in copper-exchanged zeolites like ZSM-5 and mordenite. frontiersin.org Some research suggests that the bis(μ-oxo) dicopper core can be an active or intermediate species during the interaction of methane with the catalyst. mdpi.com However, theoretical calculations have indicated that the bis(μ-oxo) dicopper site may have a low rate of methane conversion. rsc.org There is ongoing debate regarding the relative importance and reactivity of the mono-μ-oxo versus the bis-μ-oxo species in methane oxidation. rsc.org The bis(μ-oxo)Cu(II)Cu(III) species is proposed to be highly reactive for methane hydroxylation, while the bis(μ-oxo)Cu(III)Cu(III) species is thought to be unreactive on its own. researchgate.net
Trinuclear Copper-Oxo Clusters (e.g., [Cu₃(μ-O)₃]²⁺)
Trinuclear copper-oxo clusters, particularly the [Cu₃(μ-O)₃]²⁺ species, have been identified as highly active and selective sites for the conversion of methane to methanol, especially within the confined micropores of mordenite zeolites. osti.goveurekalert.orgresearchgate.net These clusters are believed to mimic the active sites in particulate methane monooxygenase (pMMO), an enzyme known for its efficient methane oxidation. osti.goveurekalert.org Experimental and theoretical studies have shown that these trinuclear clusters exhibit high reactivity towards the activation of C-H bonds in methane. osti.govacs.org The mordenite framework plays a crucial role in stabilizing these clusters. osti.goveurekalert.org DFT calculations have revealed a low activation barrier of 37 kJ/mol for the hydrogen transfer from methane to an oxygen atom of the trimer, leading to the formation of a hydroxo species and a methyl radical. acs.org The electronic structure of these clusters, with a formal oxidation state of Cu(III), is considered crucial for their catalytic activity. acs.org
Sub-nanometer Copper Clusters and Nanoparticles
Recent research has focused on the catalytic potential of sub-nanometer copper clusters and nanoparticles for methane activation at lower temperatures. researchgate.netnih.gov These small clusters, composed of just a few copper atoms, can be stabilized on various supports, including zeolites and metal-organic frameworks (MOFs). researchgate.netdntb.gov.ua DFT calculations suggest that the reactivity of oxygen atoms adsorbed on these clusters is strongly dependent on the cluster's size and morphology. acs.org For instance, planar Cu₅ clusters are found to be more resistant to oxidation than their three-dimensional counterparts. nih.gov A highly selective Eley-Rideal pathway, involving the homolytic dissociation of the C-H bond and a non-adsorbed radical-like methyl intermediate, is favored on bicoordinated oxygen atoms of these clusters. acs.org The activation energies for C-H bond dissociation on these small clusters can be moderate, with values around 18.1 kcal/mol calculated for a Cu₅ cluster. csic.es
Reaction Mechanisms in Heterogeneous Copper Catalysis for Methane Oxidation
Understanding the reaction mechanisms is crucial for optimizing catalyst design and performance. The activation of the strong C-H bond in methane is the initial and often rate-limiting step.
Methane C-H Bond Activation Mechanisms (Homolytic vs. Heterolytic pathways)
The activation of the C-H bond in methane by copper catalysts can proceed through two primary pathways: homolytic and heterolytic cleavage.
Homolytic Pathway: This pathway involves the symmetrical cleavage of the C-H bond, resulting in the formation of a methyl radical (•CH₃) and a hydrogen atom. rsc.org The radical-like oxygen atoms associated with copper-oxo species, such as the mono-μ-oxo dicopper and trinuclear copper-oxo clusters, are believed to facilitate this process by abstracting a hydrogen atom from methane. mdpi.comacs.org DFT calculations support the formation of a methyl radical as an intermediate in methane activation by these species. acs.orgrsc.org
Heterolytic Pathway: This pathway involves the asymmetrical cleavage of the C-H bond, leading to the formation of a methyl cation (CH₃⁺) and a hydride ion (H⁻), or a methyl anion (CH₃⁻) and a proton (H⁺). While less commonly proposed for copper-oxo species, some transition metal complexes can activate C-H bonds through mechanisms like σ-bond metathesis, which can have heterolytic characteristics. rsc.orgwikipedia.org
The predominant pathway depends on the nature of the active site and the reaction conditions. For many copper-oxo species in zeolites, the homolytic pathway via hydrogen atom abstraction appears to be the more favored route. mdpi.comacs.org
Formation and Stability of Surface Methoxy Species
Following the activation of the C-H bond, the resulting methyl fragment often interacts with the catalyst surface to form methoxy (CH₃O) species. The formation and stability of these surface methoxy species are critical for the selective production of methanol.
On copper surfaces, methoxy groups can be formed from the dissociative adsorption of methanol. osti.gov In the context of methane oxidation, the methyl radical generated from C-H activation can react with a surface oxygen or hydroxyl group to form a methoxy intermediate. mdpi.comresearchgate.net The stability of these methoxy species is influenced by the catalyst support and the presence of other surface species. osti.govrsc.org For example, on inverse ZnO/Cu₂O/Cu(111) catalysts, methoxy groups are preferentially adsorbed on the ZnO regions. osti.govacs.org The thermal stability of methoxy species is a key factor; they tend to decompose or desorb at elevated temperatures. osti.govacs.org For instance, on ZnO/Cu₂O/Cu(111), most methoxy groups disappear from the surface after heating to 450 K. acs.org The subsequent reaction of the methoxy species, either through recombination with a hydrogen atom to form methanol or further oxidation, determines the final product distribution. rsc.org
Product Desorption and Catalyst Regeneration Processes
Catalyst regeneration is another vital aspect of maintaining sustained catalytic activity. Over time, catalysts can deactivate due to various reasons, including the formation of carbon deposits or changes in the structure of the active sites. In the context of methane decomposition over Ni-Cu/MS catalysts, regeneration cycles have been studied, showing that the catalyst can maintain its activity for a certain number of cycles before a significant decrease in methane conversion is observed. acs.org
For copper-based catalysts used in methane oxidation, the regeneration of the active copper-oxo species is a key part of the catalytic cycle. After reacting with methane, the copper sites are often in a reduced state. acs.org Re-oxidation of these sites, typically with an oxidant like O₂, is necessary to restore their catalytic activity for the next reaction cycle. acs.org In some cases, the regeneration process can also involve the re-dispersion of copper species. For instance, in Cu/SSZ-13 catalysts, improved performance in a cyclic stepwise process has been attributed to the re-dispersion of CuO nanoparticles and/or larger clusters, as well as the re-oxidation of Cu(I) cations. researchgate.net
Synthetic Methodologies and Catalyst Preparation Effects
Ion-Exchange Procedures and Precursor Salts
The method of introducing copper into a support material, particularly zeolites, significantly impacts the final catalyst's properties and performance. Ion-exchange is a common technique used to prepare copper-exchanged zeolite catalysts.
Liquid-phase ion exchange involves exchanging the charge-compensating cations in the zeolite (e.g., H⁺ or NH₄⁺) with copper ions from a solution. mdpi.commdpi.com This method is widely employed but can sometimes lead to an uneven distribution of copper species, with both desired isolated Cu ions and less desirable CuO particles coexisting. mdpi.com The choice of copper precursor salt, such as copper(II) acetate (B1210297) or copper(II) acetylacetonate (B107027), and the control of pH during the exchange process are crucial for maximizing the copper loading and avoiding the precipitation of copper hydroxides. mdpi.commdpi.comresearchgate.netunirioja.es
Solid-state ion exchange (SSIE) is another method where a dry mixture of the zeolite and a copper salt (e.g., CuCl or Cu(acac)₂) is heated. mdpi.comunirioja.esuio.no This technique is considered simpler for potential industrial applications. uio.no SSIE with Cu(I) salts has been explored to potentially maximize the Cu/Al ratio in zeolites. uio.no
Other methods like isovolumetric impregnation, hydrothermal synthesis, and chemical vapor deposition have also been investigated for preparing copper-based catalysts. mdpi.commdpi.com One-pot synthesis methods are also being developed to achieve a more uniform distribution of copper within the zeolite framework. mdpi.com
The choice of the copper precursor salt can influence the types of copper species formed and their reactivity. mdpi.com For example, using copper(II) acetylacetonate in a solid-state ion exchange has been shown to be effective for preparing active catalysts for methane to methanol conversion. unirioja.es
Influence of Calcination and Activation Conditions
The calcination temperature has a profound impact on the catalyst's structure and performance. nih.govresearchgate.netacs.org
Effect on Dispersion and Particle Size: Increasing the calcination temperature can lead to the agglomeration of metal particles, resulting in larger particle sizes and a decrease in the active surface area. nih.govacs.org
Effect on Metal-Support Interaction: The calcination temperature can also modify the strength of the interaction between the copper species and the support material. nih.govresearchgate.net
Effect on Reducibility: The temperature at which the copper oxides are reduced can be influenced by the calcination temperature, which in turn affects the formation of active sites. nih.govacs.org
A study on Ni-Cu/MS catalysts showed that a calcination temperature of 600 °C resulted in the highest methane conversion and hydrogen yield, attributed to improved active metal dispersion and interaction with the support. researchgate.netacs.org
Activation procedures, often involving heating the catalyst under a specific atmosphere (e.g., O₂, He), are performed immediately before the catalytic reaction to generate the active species. acs.org For copper-exchanged zeolites, activation at high temperatures (above 723 K) in the presence of oxygen is often required to form the active mono-(μ-oxo) dicupric or trimeric copper-oxo sites responsible for methane activation. acs.org The presence or absence of oxygen during activation can dramatically affect the production of methanol. acs.org
Effect of Copper Loading and Dispersion
The amount of copper loaded onto the support (copper loading) and its distribution (dispersion) are key parameters that determine the catalytic activity and selectivity in methane conversion.
Optimal Copper Loading: There is often an optimal copper loading for maximizing the yield of the desired product. Below this optimal loading, the catalytic activity generally increases with increasing copper content due to a higher number of active sites. nih.gov However, excessive copper loading can lead to the formation of larger copper oxide (CuO) particles, which tend to favor the over-oxidation of methane to CO and CO₂, thereby reducing the selectivity towards methanol. nih.govunirioja.esuantwerpen.be For example, in Cu/SAPO-34 catalysts, a copper loading of 1.7 wt% was found to be optimal for methanol production. nih.gov Similarly, for Cu/SSZ-13 catalysts, a loading of 2 wt% Cu showed the best performance. researchgate.net
Importance of High Dispersion: High dispersion of copper species, ideally as isolated ions or small clusters, is generally desirable for achieving high selectivity. rsc.orgbenthamdirect.com Well-dispersed copper species are believed to be the precursors to the active sites for the selective oxidation of methane. benthamdirect.com In contrast, poorly dispersed, larger CuO particles are often associated with non-selective, complete oxidation. rsc.orguantwerpen.be The preparation method significantly influences the dispersion. For instance, wet impregnation methods can lead to the formation of larger particles at higher copper loadings, while ion-exchange methods can result in better dispersion. benthamdirect.comuantwerpen.be
The relationship between copper loading, dispersion, and catalytic performance is summarized in the table below.
Table 1: Effect of Copper Loading and Preparation Method on Methane Conversion
| Catalyst | Preparation Method | Copper Loading (wt%) | Methane Conversion (%) | Methanol Selectivity (%) | Key Findings | Reference |
| Cu-MOR | Ion Exchange (3 cycles) | - | 7.9 | 51 | Superior performance with highly dispersed copper species. | uantwerpen.be |
| Cu-MOR | Wetness Impregnation | 2 | 6.4 | 48 | Lower selectivity compared to ion-exchanged catalyst. | uantwerpen.be |
| Cu-MOR | Wetness Impregnation | 20 | - | 12 | High loading leads to over-oxidation and low methanol selectivity. | uantwerpen.be |
| Cu/SAPO-34 | One-pot Synthesis | 1.7 | 0.045 | 65 | Optimal copper loading for highest catalytic activity. | nih.gov |
| Cu/SAPO-34 | One-pot Synthesis | >1.7 | - | <50 | Higher loading leads to peroxidation and reduced selectivity. | nih.gov |
| Cu/SSZ-13 | Impregnation | 2 | - | - | Best performance among different loadings (1-5 wt%). | researchgate.net |
| Cu/SSZ-13 | Impregnation | 5 | - | - | High coverage of CuO nanoparticles leads to loss of reactivity. | researchgate.net |
Design of Modified Copper Phyllosilicate Nanotubes for Related Reactions
Copper phyllosilicate-derived catalysts are recognized for their potential in hydrogenation reactions that produce valuable alcohols. However, they can be prone to deactivation through copper sintering and leaching. To counter this, researchers have developed robust catalysts like 20Cu@SiO₂, created through a kinetically modulated silicification process for ethylene (B1197577) carbonate hydrogenation. acs.org This method involves a rapid secondary silicification step that redistributes copper and creates a mesoporous structure via Cu-phyllosilicate intermediates, which enhances stability and mass transfer at the active sites. acs.org
The formation of copper phyllosilicate (CuPS) intermediates is crucial as they stabilize Cu⁺ species during reduction. acs.org These Cu⁺ species act as Lewis acid sites. acs.org Furthermore, the silica (B1680970) shell created using a modified Stöber method increases mesoporosity and encourages the redispersion of copper nanoparticles. acs.org
Investigations into the structure of these catalysts reveal that in 20Cu@SiO₂, copper nanoparticles are uniformly dispersed on the SiO₂ supports. acs.org The average particle size in these modified catalysts is smaller compared to conventionally prepared catalysts, a finding that is consistent with X-ray diffraction (XRD) results. acs.org
In a different approach, silver-modified copper phyllosilicate nanotubes have been fabricated for the selective hydrogenation of ethylene carbonate to methanol and ethylene glycol. acs.org The catalyst synthesized via a co-ammonia evaporation hydrothermal process demonstrated high yields of both methanol and ethylene glycol, which was attributed to a balanced Cu⁺/Cu⁰ ratio and improved H₂ dissociation capability. acs.org
Novel designs, such as nanotube-assembled hollow spheres based on CuPS-catalysts, have been proposed to enrich hydrogen concentration within the spheres. semanticscholar.orgmdpi.com Another innovative approach involves dip-coating cylindrical cordierite (B72626) monoliths with micro-tunnels with CuPS-catalysts to improve ethylene glycol productivity. mdpi.com
Strategies for Improving Methane Conversion Performance
Chemical looping combustion (CLC) is a promising technology for clean energy production with inherent CO₂ separation. mdpi.comchalmers.se The process utilizes a metal oxide as an oxygen carrier to transfer oxygen from the combustion air to the fuel, thus avoiding direct contact between them. chalmers.se This is typically achieved in a system of two interconnected fluidized beds: a fuel reactor and an air reactor. chalmers.se In the fuel reactor, the metal oxide is reduced by the fuel, and in the air reactor, the reduced metal oxide is re-oxidized by air. chalmers.se This process generates a flue gas of N₂ and unused O₂ from the air reactor, while the exhaust from the fuel reactor is a concentrated stream of CO₂ and H₂O, from which pure CO₂ can be obtained after condensation. chalmers.se
Copper oxides are effective oxygen carriers in CLC for methane. mdpi.com Copper-based oxygen carriers have demonstrated high reactivity and good performance in multi-cycle tests in fixed-bed reactors, with no significant loss in efficiency over numerous cycles. acs.org In a 10 kW CLC unit using a copper-oxide-based oxygen carrier, complete methane conversion was achieved with no deactivation of the particles observed over 120 hours of operation. chalmers.se In another study in a 150 kWth reactor, porous copper oxide-based particles achieved up to 98% methane conversion. researchgate.net
Stepwise conversion is another strategy for the direct conversion of methane to methanol. rsc.orgacs.org In this process, the catalyst is first activated at a high temperature in an oxidizing atmosphere to create active sites. rsc.orgacs.org The system is then cooled and exposed to methane, leading to the formation of surface methoxy species. acs.org These intermediates are subsequently extracted as methanol, often with the aid of water vapor. acs.orgresearchgate.net This method offers high selectivity for methanol. researchgate.net Copper-exchanged zeolites are among the most promising catalysts for this stepwise conversion under mild conditions. researchgate.net For instance, highly dispersed CuO species on SBA-15 have been shown to react with methane to produce methanol with high selectivity (>84%) through water-assisted extraction. researchgate.net
Continuous flow reactor systems offer several advantages for the catalytic conversion of methane, including enhanced mass transfer and higher turnover numbers for the catalyst. scielo.org.conih.gov These systems, often in the form of packed bed reactors (PBRs), allow the reaction mixture to pass through a stationary catalyst bed, eliminating the need for post-reaction filtration. nih.gov
Copper-exchanged zeolites have been successfully used in continuous flow reactors for the direct partial oxidation of methane to methanol. osti.govmit.edu For example, Cu-SSZ-39 has demonstrated superior activity compared to Cu-SSZ-13 in a continuous flow reactor at 225°C. osti.gov The reaction, using methane, water, and oxygen, can be catalyzed by a [Cu−O−Cu]²⁺ motif that forms within the zeolite cages. mit.edu The process achieves high selectivity for methanol, although often at low conversion rates. mit.edu
The stability of catalysts in continuous flow systems is a key consideration. In one study, a supported catalyst of copper nanoparticles on Celite for the transfer hydrogenation of nitroarenes to anilines showed high conversion (>99%) for up to 145 hours of continuous operation. nih.gov However, in other systems, such as the hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF) using a mesoporous Cu-containing catalyst, a decrease in yield and conversion was observed over multiple runs in a batch reactor, while continuous flow operation showed better stability. mdpi.com
The table below presents a comparison of batch and continuous flow reactor performance for the hydrogenation of furfural (B47365) using a Cu₂₀Fe₆₆Al₁₄ catalyst.
Bimetallic and mixed-metal catalysts often exhibit enhanced catalytic performance compared to their monometallic counterparts due to synergistic effects between the different metals. nih.gov In the context of methane conversion and related reactions, copper-based bimetallic catalysts have shown significant promise.
Cu-Zn Catalysts: The interaction between copper and zinc can promote high dispersion and resistance to sintering of the copper particles. acs.org In the direct oxidation of low-concentration methane to methanol, a bimetallic Cu₀.₅Zn₀.₃₅-MOR catalyst, synthesized via impregnation, achieved a high methanol yield of 71.35 µmol·g⁻¹·h⁻¹ and demonstrated good recyclability. acs.org It is believed that the strong interaction between Cu and Zn facilitates the formation of active sites. acs.org In CO₂ hydrogenation to methanol, Zn atoms can be reduced on Cu nanoparticles, leading to the formation of a Zn-Cu alloy that is considered an active catalytic site. frontiersin.org
Cu-Pd Catalysts: Bimetallic CuPd nanoparticles have been studied for CO₂ and CO hydrogenation. rsc.org Supported on ZnO or graphene, these catalysts predominantly produce methane from CO₂ hydrogenation at elevated temperatures, with CO as a byproduct. rsc.org For CO₂ hydrogenation, bimetallic CuPd/ZnO catalysts showed higher conversion rates across all tested temperatures compared to monometallic catalysts. rsc.org
The table below summarizes the performance of various Cu-based catalysts in CO₂ hydrogenation at 500 °C.
Other Bimetallic Systems: The addition of other metals to copper catalysts has also been explored. For instance, doping Cu/ZnO catalysts with metals like Pd, Pt, and Ru can lead to the formation of electron-rich Cu sites, enhancing CO₂ activation. rsc.org In the electrochemical reduction of CO₂, Cu-In alloys have shown better performance in selective CO production compared to oxide-derived copper. rsc.org
Photocatalysis offers an innovative and sustainable approach to methane conversion, utilizing light energy to drive chemical reactions under mild conditions. acs.orgchinesechemsoc.org This method can overcome the thermodynamic limitations of traditional thermal catalysis and avoid issues like catalyst sintering and carbon deposition. acs.orgsciepublish.com
Copper-modified photocatalysts have demonstrated activity in methane conversion. For instance, Cu-modified polymeric carbon nitride (Cu/PCN) has been used for the anaerobic oxidation of methane to ethanol (B145695) under light irradiation. chinesechemsoc.org In this system, holes generated in the PCN oxidize water to hydrogen peroxide, which is then decomposed to hydroxyl radicals (·OH) at the copper sites. chinesechemsoc.org These hydroxyl radicals are responsible for activating the C-H bonds in methane. chinesechemsoc.org
In gas-phase systems, CuMoO₄ has been used for the photocatalytic conversion of methane to methanol under visible light at 100 °C, using O₂ as the oxidant. sciepublish.com The doping with Cu²⁺ extended the catalyst's activity into the visible light spectrum and increased the lifespan of the reactive oxygen species. sciepublish.com
The design of the photocatalyst is crucial for its efficiency. Dimeric Cu-doped g-C₃N₄ (Cu₂@g-C₃N₄) has been shown to be an efficient catalyst for the photocatalytic oxidation of methane with O₂. nih.govacs.org Theoretical calculations suggest that the dimeric copper sites lower the energy barriers for the generation of reactive oxygen species compared to single-atom copper catalysts, leading to enhanced reactivity. nih.govacs.org
The table below presents a summary of different copper-based photocatalytic systems for methane conversion.
Homogeneous Copper Catalyzed Methane Functionalization
Soluble Copper Complexes for C-H Activation
The activation of the strong C-H bond in methane (B114726) is the first and most crucial step in its functionalization. Soluble copper complexes have been designed and studied for their ability to perform this challenging task. These complexes typically feature a copper center coordinated to specific organic ligands that modulate its reactivity.
One notable class of ligands is the tris(pyrazolyl)borates (Tp). For instance, a highly electron-deficient copper complex, hydrotris((3,5-bis(trifluoromethyl)-4-bromo)-pyrazol-1-yl)borate)copper(I)-acetonitrile complex, has demonstrated the ability to catalyze the functionalization of methane's C-H bonds. acs.orgresearchgate.net The electron-withdrawing trifluoromethyl and bromo groups on the ligand framework are crucial for enhancing the electrophilicity of the copper center, thereby facilitating its interaction with the C-H bond. researchgate.net
Another approach involves dicopper complexes. Density Functional Theory (DFT) calculations have been used to investigate the catalytic performance of a dicopper(II) complex, [Cu₂(μ-OH)(6-hpa)]³⁺ (where 6-hpa is 1,2-bis[2-[bis(2-pyridylmethyl)aminomethyl]-6-pyridyl]ethane), for methane hydroxylation. acs.org These studies suggest that a dicopper-oxo species can activate the C-H bond of methane, indicating the potential of multinuclear copper centers in these transformations. acs.orgnih.gov
Phenanthroline-ligated copper complexes have also been successfully employed in the C-H activation of light alkanes, including methane. nih.gov These systems can catalyze the dehydrogenative coupling of amides with methane, demonstrating that appropriate ligand design can enable copper to mediate C-N bond formation from methane's C-H bonds. nih.gov The choice of ligands and their chelation with the copper center are key factors in controlling the catalytic activity and selectivity. researchgate.net
Carbene Insertion into Methane C-H Bonds
A significant strategy for methane functionalization is the insertion of a carbene fragment into a C-H bond, which directly forms a new carbon-carbon bond. wikipedia.org This reaction is typically catalyzed by transition metal complexes, with copper being a prominent choice. wikipedia.orgdicp.ac.cn The process involves the in-situ generation of a highly reactive metal-carbene intermediate from a diazo compound precursor. dicp.ac.cnmdpi.com
Research has demonstrated that copper complexes can catalyze the insertion of a carbene group, such as :CHCO₂Et derived from ethyl diazoacetate (EDA), into the C-H bonds of methane. acs.orgresearchgate.net This approach successfully creates ethyl propionate (B1217596) from methane, representing a direct conversion of an alkane to a more complex organic molecule. researchgate.net
| Catalyst | Carbene Precursor | Reaction Medium | Product | Key Finding | Reference |
|---|---|---|---|---|---|
| Tp(CF3)2,BrCu(NCMe) | Ethyl Diazoacetate (EDA) | Supercritical CO₂ | Ethyl Propionate | First example of a soluble copper catalyst for C1-C4 alkane functionalization. | acs.org |
| Tp(CF3)2,BrAg(thf) | Ethyl Diazoacetate (EDA) | Supercritical CO₂ | Ethyl Propionate | Achieved a 33% yield, the maximum observed for methane C-H functionalization with EDA using this class of catalysts. | researchgate.net |
The active species in these insertion reactions is a copper-carbene complex, often referred to as a carbenoid. squarespace.com This intermediate is formed when the copper catalyst reacts with a diazo compound, leading to the release of a dinitrogen molecule. mdpi.com The reactivity of the carbenoid can be tuned by the metal center, the electronic properties of the diazo compound, and the ligands attached to the metal. squarespace.com The copper-carbene is an electrophilic species that attacks the electron-rich C-H bond of methane. DFT studies suggest that the insertion into the C-H bond can be the rate-determining step for a challenging substrate like methane. researchgate.net
Ligand design is paramount for achieving high efficiency and selectivity in copper-catalyzed carbene insertion reactions. The ligands stabilize the copper center and modulate the reactivity of the carbenoid intermediate. For methane functionalization, highly fluorinated ligands, such as the perfluorinated hydrotris(pyrazolyl)borate (Tp) ligand, have proven effective. acs.orgresearchgate.net The electron-withdrawing nature of these ligands increases the electrophilicity of the copper-carbene, making it more reactive towards the strong C-H bond of methane. researchgate.net Furthermore, the choice of ligand can influence the reaction's regioselectivity when applied to larger alkanes. researchgate.net Axially chiral bipyridine ligands have also been developed for copper-catalyzed enantioselective C-H functionalization, highlighting the sophisticated level of control achievable through ligand design. rsc.org
Copper-Catalyzed Cross-Dehydrogenative Coupling of Methane
Cross-dehydrogenative coupling (CDC) is a powerful strategy for forming C-C, C-N, or C-O bonds by directly coupling two different C-H bonds, avoiding the need for pre-functionalized substrates. pnas.orgpnas.org Copper catalysts have been instrumental in advancing CDC methodology. pnas.org
A notable application in the context of light alkanes is the dehydrogenative amidation of methane. nih.gov In this process, a copper complex ligated by phenanthroline catalyzes the reaction between methane and an amide in the presence of di-tert-butyl peroxide as an oxidant. nih.gov The proposed mechanism involves the generation of tert-butoxy (B1229062) radicals that abstract a hydrogen atom from methane to form a methyl radical. nih.gov This radical then reacts at the copper center to form the N-methylated amide product. nih.gov However, a challenge in this specific reaction is that the decomposition of the tert-butoxy radical also produces methyl radicals, making it difficult to distinguish the product from methane activation versus that from oxidant decomposition. nih.gov Despite this, the system demonstrates the feasibility of forming C-N bonds from methane using copper-catalyzed CDC. nih.gov
Role of Ligand Architecture in Tuning Copper Reactivity and Selectivity
Electronic Effects : Electron-withdrawing groups on the ligand, as seen in the fluorinated tris(pyrazolyl)borate systems, enhance the Lewis acidity of the copper catalyst. researchgate.net This increased electrophilicity is crucial for activating the non-polar C-H bonds of methane. researchgate.net
Steric Effects : The steric bulk of a ligand can create a specific coordination environment around the copper atom, influencing which substrates can access the metal center and in what orientation. This is key for achieving regioselectivity in the functionalization of larger alkanes and can prevent catalyst deactivation pathways like dimerization.
Ligand Type : Different classes of ligands have been successfully employed, each imparting unique properties to the copper catalyst. These include N-heterocyclic carbenes (NHCs), which form strong bonds to copper and can stabilize reactive intermediates, and various nitrogen-based ligands like bipyridines, phenanthrolines, and pyridines that offer tunable electronic properties and coordination geometries. nih.govrsc.orgrsc.orgmdpi.com For instance, the use of 4,5-diazafluorenone as a redox-active ligand has been shown to facilitate oxidation processes in copper catalysis. rsc.org
The appropriate modulation of the coordinating ligand is often the key to success in homogeneous copper catalysis. sciopen.com
Reaction Medium Effects (e.g., Supercritical Carbon Dioxide)
The choice of reaction medium can have a profound impact on the outcome of methane functionalization reactions. Methane's gaseous nature and low solubility in common organic solvents present a significant challenge, limiting its concentration at the catalytic center. wikipedia.orgnih.gov
| Reaction | Catalyst | Solvent | Key Advantage of Solvent | Reference |
|---|---|---|---|---|
| Carbene insertion into methane | Tp(CF3)2,BrCu(NCMe) | Supercritical CO₂ | Forms a single phase with methane, increasing its concentration and reaction yield. | acs.orgresearchgate.net |
| Dehydrogenative amidation of ethane | Phenanthroline-ligated Copper | Supercritical CO₂ | Achieved higher product yield compared to the same reaction in benzene. | nih.gov |
| Carbene insertion into alkanes | Tp(CF3)2,BrAg(THF) | Water | Eliminates the need for a large excess of alkane as the solvent. | researchgate.net |
Stoichiometric Reactions of Copper with Methane to Methyl Derivatives
The direct activation of methane's strong C-H bond by copper complexes to form methyl-copper derivatives represents a fundamental step in methane functionalization. While much research focuses on catalytic cycles, the study of stoichiometric reactions provides crucial insights into the elementary steps of C-H bond cleavage and the nature of the resulting organometallic intermediates. These reactions typically involve highly reactive copper species that can interact with methane under specific conditions, leading to the formation of a Cu-CH₃ bond.
Research in this area has spanned from reactions with simple copper atoms and clusters in inert matrices to well-defined copper-oxo sites within zeolite frameworks. In these stoichiometric processes, a specific copper species is consumed as it reacts with methane to produce a methyl derivative, often a methylcopper complex or a surface-bound methoxy (B1213986) group.
One of the most direct demonstrations of stoichiometric methane activation involves photoexcited copper atoms. Studies have shown that copper atoms, when excited by light, can react with methane molecules in a solid methane matrix. This reaction leads to the oxidative insertion of the copper atom into a C-H bond of methane, forming methylcopper hydride (CH₃CuH). acs.org This species has been characterized using spectroscopic techniques, providing clear evidence for the formation of a copper-methyl bond in a direct reaction with methane. acs.org
In addition to single atoms, small cationic copper clusters (Cuₙ⁺, where n = 2–4) have also been studied for their interaction with methane. nih.govacs.org Infrared multiple photon dissociation (IRMPD) spectroscopy combined with density functional theory (DFT) calculations revealed that methane adsorbs molecularly to these clusters. nih.govacs.org The interaction involves charge transfer from the copper cluster to the methane molecule, causing a slight deformation and activation of the C-H bonds, a prerequisite for their eventual cleavage. nih.gov
Another significant area of research involves copper-exchanged zeolites, which, after activation in oxygen at high temperatures, form highly reactive copper-oxygen species. nih.govacs.org These sites, often identified as mono-(μ-oxo)dicopper ([Cu-O-Cu]²⁺) or tricopper-oxo ([Cu₃O₃]²⁺) cores, react stoichiometrically with methane at relatively low temperatures (e.g., 200°C) to produce surface-bound methoxy species (Cu-OCH₃). nih.govnih.govrsc.org The reaction involves the abstraction of a hydrogen atom from methane by the oxo-copper site, followed by the formation of a bond between the resulting methyl fragment and a copper center. rsc.org This process consumes the active oxygen site, and the resulting methoxy group can later be extracted as methanol (B129727). nih.govrsc.org
The reactivity of these sites has been extensively characterized. For instance, operando UV-Vis spectroscopy has been used to monitor the decay of the characteristic absorption band of the [Cu₂O]²⁺ active site upon reaction with methane, confirming the stoichiometric nature of the transformation. nih.gov The reaction of methane with these activated copper zeolites is a key step in chemical looping processes for methane-to-methanol conversion. rsc.org
Detailed research findings on these stoichiometric reactions are summarized in the tables below.
Table 1: Spectroscopic Data for Copper-Methane Reaction Intermediates
This table provides spectroscopic details for intermediates formed during the stoichiometric reaction of copper species with methane.
| Copper Species | Reaction Product | Technique | Key Spectroscopic Signature | Wavenumber (cm⁻¹) / Wavelength (nm) | Reference |
| Photoexcited Cu atoms | CH₃CuH | Matrix Isolation Spectroscopy | Cu-H stretch | Not specified | acs.org |
| Cu₂⁺–CH₄ | Molecularly adsorbed CH₄ | IRMPD Spectroscopy | Structured absorption | 1100-1450 | nih.gov |
| Cu₃⁺–CH₄ | Molecularly adsorbed CH₄ | IRMPD Spectroscopy | Intense, structured absorption | 1300, 1368 | nih.gov |
| [Cu₂O]²⁺ in Cu-CHA Zeolite | Cu-methoxy species | Resonance Raman Spectroscopy | Cu-O-Cu vibration | Not specified | nih.gov |
| [Cu₂O]²⁺ in Cu-CHA Zeolite | [Cu₂O]²⁺ active site | UV-Vis Spectroscopy | Absorption band | 22,400 cm⁻¹ (446 nm) | nih.gov |
| Cu on γ-Al₂O₃ | Methoxy species | DRIFTS | C-H stretch | 2951, 2866 | rsc.org |
Table 2: Methane to Methanol Stoichiometric Conversion over Copper-Zeolites
This table details the yield of methanol from the stoichiometric reaction of methane with various activated copper-exchanged zeolites, followed by extraction.
| Catalyst | Activation Conditions | Reaction Conditions | Stoichiometric Methanol Yield (μmol g⁻¹) | Reference |
| Cu-Na-ZSM-5 | O₂ at 823 K | Pure CH₄ stream, then extraction | 37 | nih.govacs.org |
| Cu-H-ZSM-5 | O₂ at 823 K | Pure CH₄ stream, then extraction | 82 | nih.govacs.org |
| Cu on γ-Al₂O₃ | Synthetic air at 500 °C | 6 bar CH₄ at 200 °C, then extraction | up to 15 | rsc.org |
Theoretical and Computational Investigations of Copper Methane Systems
Density Functional Theory (DFT) Studies on Copper-Methane Interactions
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex interactions between copper species and methane (B114726) at an atomic level. These computational studies provide invaluable insights into the structure of active sites, reaction mechanisms, and the energetics of methane activation, complementing experimental observations and guiding the design of more efficient catalysts.
Modeling Copper-Oxygen Active Sites in Zeolites and Clusters
DFT calculations have been instrumental in modeling the structure of copper-oxygen active sites within the microporous frameworks of zeolites, which are promising materials for the direct conversion of methane to methanol (B129727). osti.govnih.gov These studies have focused on identifying the most stable configurations of copper-oxo clusters and their interaction with the zeolite lattice.
Several key copper-oxygen species have been computationally investigated, including mononuclear ([CuO]+), dinuclear ([Cu₂O]²⁺, [Cu₂O₂]²⁺), and trinuclear ([Cu₃O₃]²⁺) clusters. osti.govnih.govnorthwestern.edu The stability and geometry of these clusters are highly dependent on the zeolite topology (e.g., MFI, MOR, CHA) and the location of aluminum atoms in the framework. acs.org For instance, in zeolite mordenite (B1173385) (MOR), DFT calculations have shown that species like [Cu₃O₃]²⁺, [Cu₂O]²⁺, and [Cu₂O₂]²⁺ can be stabilized within the 8-membered ring channels. northwestern.eduazocleantech.com
Computational models have revealed that the bis(μ-oxo) dicopper(III) [Cu₂O₂]²⁺ moiety is often the most stable species, forming at lower temperatures, while the [Cu₃O₃]²⁺ cluster is typically the least stable. northwestern.eduazocleantech.com The nature of the charge-compensating cation in the zeolite (e.g., H⁺ vs. Na⁺) also influences the properties of the copper-oxo species, though the structures of the active sites themselves are found to be quite similar in both H-MOR and Na-MOR zeolites. azocleantech.comoxfordsciencetrove.com These theoretical models provide a foundational understanding of the potential active sites responsible for methane activation.
Table 1: Investigated Copper-Oxo Active Sites in Zeolites
| Active Site | Zeolite Frameworks Studied | Key Findings |
|---|---|---|
| [CuO]⁺ | General zeolites | Computationally characterized, but less frequently identified as the primary active site for methane activation compared to multinuclear species. osti.govresearcher.life |
| [Cu₂O]²⁺ | MOR, ZSM-5, CHA | Identified as a key active site for methane C-H activation. northwestern.eduazocleantech.comwayne.edu |
| [Cu₂O₂]²⁺ | MOR, ZSM-5 | Often the most thermodynamically stable dicopper species, but with a high barrier for direct methane C-H activation in some configurations. northwestern.eduazocleantech.comnih.gov |
| [Cu₃O₃]²⁺ | MOR, ZSM-5 | A proposed active site, though often found to be less stable than dicopper species. northwestern.eduazocleantech.comwikipedia.org |
Calculation of Activation Barriers and Reaction Pathways for C-H Activation
A central focus of DFT studies has been the calculation of the energy barriers associated with the initial C-H bond cleavage in methane, which is the rate-limiting step in its conversion. By mapping the potential energy surface, researchers can identify the minimum energy pathway for the reaction and determine the transition state structures and their corresponding activation energies.
These calculations have consistently shown that specific copper-oxo sites are capable of activating the strong C-H bond of methane at relatively low temperatures. For example, DFT studies on copper-exchanged mordenite have shown that [Cu₃O₃]²⁺ and [Cu₂O]²⁺ sites can activate methane at 200°C. northwestern.eduazocleantech.com The calculated activation barriers for the first C-H bond cleavage can be significantly lower on certain single-atom catalyst (SAC) surfaces, such as Ru, Co, or Rh-doped Cu(111), compared to the pure Cu(111) surface. chemeurope.com
The reaction pathway typically involves a hydrogen atom abstraction from methane by an oxygen atom of the copper-oxo cluster, leading to the formation of a methyl radical (•CH₃) and a hydroxyl group ([Cu-OH-Cu]²⁺). umb.edu DFT calculations have shown this hydrogen atom abstraction to be endothermic by approximately 57.7 kJ mol⁻¹. umb.edu The subsequent step involves the rebound of the methyl group to either a hydroxyl group to form methanol or to a lattice oxygen, which can influence product selectivity. oxfordsciencetrove.comumb.edu
Table 2: Calculated C-H Activation Barriers for Methane on Copper Sites
| Catalyst System | Active Site | Calculated Activation Barrier | Computational Method |
|---|---|---|---|
| Cu-H-MOR | [Cu₂O]²⁺ | 19.1 kcal/mol | DFT |
| Cu-Na-MOR | [Cu₂O]²⁺ | 21.7 kcal/mol | DFT |
| Cu(111) | - | 1.13 eV | DFT |
| Ru-doped Cu(111) | Ru single-atom | 0.17 eV | DFT |
| Co-doped Cu(111) | Co single-atom | 0.24 eV | DFT |
| Rh-doped Cu(111) | Rh single-atom | 0.26 eV | DFT |
Electronic Structure Analysis and Bonding Characterization (e.g., Dewar-Chatt-Duncanson model)
Understanding the electronic structure and the nature of the bonding between methane and the copper active site is crucial for explaining the catalytic activity. While the Dewar-Chatt-Duncanson (DCD) model was originally developed to describe the bonding in transition metal complexes with alkenes and other unsaturated ligands, its core concepts of donation and back-donation provide a useful framework for analyzing the copper-methane interaction. nih.govlibretexts.orgacs.orgaip.orgnih.govresearchgate.netnih.govnih.gov
The classic DCD model involves two main components:
σ-donation: The ligand donates electron density from a filled bonding orbital to an empty d-orbital on the metal. libretexts.orgacs.org
π-back-donation: The metal donates electron density from a filled d-orbital back into an empty antibonding orbital of the ligand. libretexts.orgacs.org
In the case of methane, a saturated hydrocarbon with only σ-bonds, a direct application of the DCD model is not straightforward as there are no π-orbitals available for the typical donation and back-donation. nih.gov However, the fundamental principle of orbital interaction is still relevant. The interaction between methane and a copper center involves the overlap of the filled C-H σ-bonding orbitals with empty orbitals on the copper atom (donation). A degree of back-donation from filled copper d-orbitals into the empty C-H σ* antibonding orbitals can also occur. This back-donation, though weaker than in alkene complexes, is critical as it populates the antibonding orbital of the C-H bond, thereby weakening it and facilitating its cleavage.
DFT calculations and charge density analysis show that upon adsorption on a metal surface, the electronic structure of methane is perturbed. This perturbation can lead to an elongation of the C-H bond pointing towards the metal, which is a prerequisite for its activation. The interaction is primarily driven by minimizing Pauli repulsion through charge polarization, rather than the formation of a strong covalent bond. Electronic structure analyses have also been employed to probe the redox chemistry of copper and oxygen sites during methane activation, distinguishing between Cu²⁺/Cu⁺ and oxyl/O²⁻ redox couples.
Energetics of Methyl Intermediate Formation and Transformation
After the initial hydrogen abstraction, the methyl group can be stabilized in several ways. One possibility is its attachment to a μ-oxo atom of the active site, forming a μ-(O-CH₃) intermediate. aip.org Alternatively, the methyl group can be transferred to a Brønsted acid site within the zeolite framework. azocleantech.comoxfordsciencetrove.com The relative stability of these intermediates plays a crucial role in the reaction outcome.
DFT studies have shown that in copper-exchanged Na-MOR zeolites, the stabilization provided by exchanging the methyl group with a Na⁺ ion is less significant than the stability of the μ-(O-CH₃) intermediate, which can lead to over-oxidation. azocleantech.comoxfordsciencetrove.com In contrast, in H-MOR zeolites, the Brønsted acid sites provide a level of stabilization for the methyl group that is comparable to the μ-(O-CH₃) intermediate, creating a pathway that favors the formation and subsequent desorption of methanol. azocleantech.comoxfordsciencetrove.com The transformation of the surface-bound methoxy (B1213986) species can proceed through further hydrogen abstraction steps, ultimately leading to formaldehyde (B43269) and other oxidized products. aip.org The energy barriers for these subsequent steps determine the likelihood of over-oxidation.
Elucidation of Catalyst Stability and Deactivation Mechanisms
The long-term stability of catalysts is a key factor for their practical application. DFT calculations contribute to understanding catalyst stability by examining the thermodynamics of active site formation and potential pathways for their degradation or deactivation.
One aspect of stability is the thermodynamic preference for the formation of certain copper-oxo species over others. As mentioned, DFT has shown that the bis(μ-oxo) dicopper(III) [Cu₂O₂]²⁺ is often the most stable species, while [Cu₃O₃]²⁺ is the least stable, suggesting that the latter may be more transient or require specific conditions to form and persist. northwestern.eduazocleantech.com
Deactivation mechanisms can also be explored computationally. For example, over-oxidation of the desired methanol product is a form of selectivity loss that deactivates the catalytic cycle for methanol production. nih.gov DFT studies have detailed how intermediates can undergo sequential hydrogen atom abstractions, leading to strongly adsorbed species like formates or copper-monocarbonyl complexes, which can block active sites. aip.org Furthermore, the interaction between different copper sites can lead to deactivation. For instance, the stabilization of methanol or methyl intermediates at unreacted dicopper sites can promote inter-site over-oxidation processes. nih.gov Understanding these deactivation pathways at a molecular level is crucial for designing more robust and selective catalysts.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Enzymatic Systems
While DFT is well-suited for studying isolated active sites or periodic surfaces, understanding the catalytic processes within the complex environment of an enzyme requires a multiscale approach. Quantum Mechanics/Molecular Mechanics (QM/MM) simulations provide such a framework, allowing for a high-level quantum mechanical treatment of the active site where bond-breaking and bond-forming events occur, while the surrounding protein and solvent are described with a more computationally efficient molecular mechanics force field. azocleantech.com
This hybrid approach has been particularly valuable in studying methane monooxygenases (MMOs), the enzymes responsible for the biological conversion of methane to methanol. nih.govwikipedia.org While soluble MMO (sMMO) contains a di-iron active site, particulate MMO (pMMO), which is a copper-dependent enzyme, is of significant interest in the context of copper-methane interactions. osti.gov
QM/MM simulations of pMMO have been used to model the structure of its putative mononuclear and dinuclear copper active sites. azocleantech.com These studies investigate how the protein environment influences the geometry and electronic structure of the copper centers. The inclusion of the protein matrix in the calculations leads to a much better agreement between computed and experimental geometric structures.
Furthermore, QM/MM calculations have been employed to elucidate the reaction mechanism of methane hydroxylation at these copper sites. azocleantech.com These simulations can map out the energetics of the entire catalytic cycle, from the activation of dioxygen to form a reactive copper-oxo species to the subsequent C-H activation of methane and the formation of methanol. azocleantech.com For example, computational studies have suggested that both a mononuclear Cu(III)-oxo species and a dinuclear bis(μ-oxo)Cu(II)Cu(III) species are reactive enough to oxidize methane, with the formation of the dinuclear species being energetically more favorable. By modeling the reaction within the confines of the enzyme's active site, QM/MM simulations provide critical insights into how the protein architecture contributes to the remarkable efficiency and selectivity of these biological catalysts.
Machine Learning Applications in Predicting Catalytic Performance Descriptors
The complexity of catalytic processes and the vast number of potential catalyst compositions make traditional trial-and-error experimental methods for catalyst development time-consuming and costly. elsevierpure.com Machine learning (ML) has emerged as a powerful tool to accelerate the rational design of catalysts by predicting their performance based on a set of descriptors. elsevierpure.comchemistryviews.org In the context of copper-methane systems, ML models are being developed to predict catalytic activity and selectivity, offering valuable insights into the complex relationships between catalyst properties and performance. elsevierpure.comsemanticscholar.org
An interpretable ML framework can significantly enhance the understanding of these complex relationships. elsevierpure.com By incorporating tools like Shapley additive explanations and partial dependence values, researchers can move beyond "black-box" models to gain actionable insights. elsevierpure.com For instance, one such framework applied to the dry reforming of methane achieved a high prediction accuracy with an R² value of 0.96, demonstrating the potential of ML to guide the experimental design of new catalysts. elsevierpure.com
Various ML algorithms have been employed to predict catalyst performance. For copper-catalyzed P–H insertion reactions, a Support Vector Machine (SVM) model demonstrated a high prediction accuracy of 97% by analyzing descriptors derived from quantum chemical transition states. mdpi.com In another study on the dry reforming of methane, a linear regression model was used to predict catalyst performance based on temperature and time, achieving an R² value of 0.99. researchgate.net This model highlighted the dominant effects of temperature on catalytic performance. researchgate.net The inputs for these models often consist of geometric properties of the catalyst, reaction conditions like temperature and time, and electronic properties derived from computational methods like Density Functional Theory (DFT). semanticscholar.orgmdpi.comresearchgate.net
The predictive power of these models has been validated through experimental testing, confirming the ability of ML to expedite the discovery of efficient catalysts. elsevierpure.comresearchgate.net By integrating ML with quantum chemistry, researchers can not only predict reaction yields but also gain a deeper understanding of the transition state characteristics that govern catalytic activity. mdpi.com
Table 1: Performance of Machine Learning Models in Predicting Catalytic Performance
| Catalytic Reaction | ML Model | Key Descriptors | Prediction Accuracy (R²) | Reference |
| Dry Reforming of Methane | Interpretable ML Framework | Catalyst Composition, Reaction Conditions | 0.96 | elsevierpure.com |
| Dry Reforming of Methane | Linear Regression | Temperature, Time | 0.99 | researchgate.net |
| P-H Insertion Reactions | Support Vector Machine (SVM) | Quantum Chemical Transition State Properties | 0.97 (Accuracy) | mdpi.com |
| CO₂ Reduction on CuNi Clusters | Simple Learning Models | Geometric Properties | Not Specified | semanticscholar.org |
Theoretical Insights into the Role of Water and Surface Hydroxide Species in Methane Activation
Theoretical and computational studies have provided significant insights into the crucial role that water and surface hydroxide (OH) species play in the activation of methane on copper-based catalysts. nih.gov The dissociative chemisorption of water on copper surfaces is a critical step in many industrially important reactions, including the steam reforming of methane. researchgate.net
Density Functional Theory (DFT) calculations have shown that the presence of water can significantly influence the reaction pathways and energetics of methane activation. nih.gov The dissociation of water on copper surfaces can proceed via different mechanisms, including direct ionization and excited-state dissociation, both of which can generate hydroxyl radicals. researchgate.net The activation energy for water dissociation is highly dependent on the specific copper crystal facet. For example, the activation energy for water cleavage on the Cu skb.se surface is lower than on the Cu chemrxiv.org surface, indicating higher activity for the more open skb.se plane. researchgate.net
The presence of chemisorbed oxygen on the copper surface is known to substantially reduce the activation barrier for water dissociation compared to a bare copper surface. researchgate.net This leads to the formation of surface hydroxide species, which are not merely spectators but active participants in the catalytic cycle. Theoretical work has proposed reaction pathways involving peroxo, terminal hydroxo, and oxyl intermediates in the presence of water. nih.gov Furthermore, studies have indicated that water dissociation on the Cu skb.se surface can be autocatalytic, being significantly more rapid in the presence of other water molecules than in the gas phase. researchgate.net These surface hydroxyl groups can directly participate in the C-H bond activation of methane or modify the electronic properties of the copper active sites, thereby lowering the activation barriers for methane conversion.
Table 2: Theoretical Activation Energies for Water Dissociation on Copper Surfaces
| Copper Surface | Condition | Activation Energy (eV) | Reference |
| Cu chemrxiv.org | Gas-Phase | 1.28 | researchgate.net |
| Cu skb.se | Gas-Phase | 1.05 | researchgate.net |
| Cu skb.se | In Solution (Autocatalytic) | 0.53 | researchgate.net |
Spin State Crossing and Multi-Reference Character in Copper-Oxygen Complexes
The activation of the strong C-H bond in methane by copper-oxygen complexes is a quantum-mechanical process involving intricate changes in electronic structure and spin states. helmholtz-berlin.de Theoretical investigations have revealed that spin state crossing and the multi-reference character of these complexes are fundamental to their reactivity. helmholtz-berlin.de
Computational studies, particularly those employing Density Functional Theory (DFT) and post-Hartree-Fock methods like CASPT2 and CCSD(T), have been instrumental in elucidating the reaction mechanisms. helmholtz-berlin.de For mononuclear copper-oxygen species, such as [CuO]⁺, the reaction with methane can proceed on different potential energy surfaces corresponding to different spin states (e.g., singlet and triplet). helmholtz-berlin.de For an oxyl monocopper complex, [Cu(II)O(Im)₃]⁺, the ground state is a spin triplet. helmholtz-berlin.de The reaction on the triplet surface follows a two-step radical recombination pathway. However, a lower energy pathway becomes accessible through spin crossing from the triplet to the singlet potential energy surface. helmholtz-berlin.de
The accurate description of these systems is challenging for standard DFT methods due to the delocalization error and the multi-reference character of the electronic states, particularly at transition states. helmholtz-berlin.de The T1 diagnostic values in coupled-cluster calculations for species like ¹CuO⁺ are often large, indicating significant multi-reference character and the necessity of methods like CASPT2 for a more accurate description. Constrained Density Functional Theory (CDFT) has been shown to be necessary to obtain physically meaningful charge and spin localization at the active site, overcoming some of the inherent errors in standard DFT. helmholtz-berlin.de
The formation of dicopper-peroxo species from the reaction of copper(I) complexes with triplet molecular oxygen also involves intersystem crossing. nih.gov Theoretical models suggest an initial electron transfer to form a triplet dicopper-peroxo unit, which then crosses to the more stable singlet state. nih.gov Understanding these spin state transitions is crucial for designing catalysts that can efficiently activate molecular oxygen and subsequently methane.
Table 3: Calculated Relative Energies for Methane Hydroxylation by [Cu(II)O(Im)₃]⁺
| Species/State | Spin State | Relative Energy (kJ·mol⁻¹) | Computational Method | Reference |
| Reference State | Singlet | 28.2 | DFT/CDFT | helmholtz-berlin.de |
| Reference State | Triplet | 0.0 | DFT/CDFT | helmholtz-berlin.de |
| ¹CuO⁺ (relative to ³CuO⁺) | Singlet | ~111.3 (26.6 kcal mol⁻¹) | CASPT2 |
Spectroscopic Characterization of Copper Methane Intermediates and Active Sites
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for identifying and characterizing paramagnetic species, most notably Cu(II) ions, which are prevalent in many copper-based catalysts for methane (B114726) activation. The unpaired electron in Cu(II) (3d⁹ configuration) interacts with the copper nucleus and its surrounding ligands, yielding characteristic spectral signals.
EPR spectroscopy allows for the differentiation of various copper species based on their distinct spectral parameters, primarily the g-values and hyperfine coupling constants (A). These parameters are sensitive to the coordination environment, oxidation state, and nuclearity (monomeric, dimeric, or cluster-like) of the copper ions.
Monomeric Cu(II) Species: Isolated or monomeric Cu(II) ions coordinated within zeolite frameworks or on oxide supports typically exhibit EPR spectra with axial or rhombic anisotropy. For example, monomeric Cu(II) species in mordenite (B1173385) have been characterized by EPR signals indicating a nearly axial environment, with reported parameters such as g‖ ≈ 2.39 and A‖ ≈ 370 MHz for one site (Site I), and g‖ ≈ 2.33 and A‖ ≈ 440 MHz for another (Site II) chemrxiv.org. Copper ions on alumina (B75360) supports have also shown EPR signals consistent with monomeric Cu(II) in a square pyramidal geometry, with parameters like g‖ = 2.31 and A‖ = 159.2 MHz rsc.org. Studies on particulate methane monooxygenase (pMMO) have identified distinct monomeric Cu(II) sites (CuB and CuC) with specific EPR signatures, such as g⊥ = 2.047, g∥ = 2.225, and A⊥ = 65 MHz, A∥ = 585 MHz for the CuB site nih.govnih.gov.
Dimeric and Cluster Species: Dimeric copper species, such as the [Cu₂(μ-O)]²⁺ moiety, are often EPR-silent due to spin-pairing or exhibit broadened signals. However, their presence can be inferred from the EPR signals of their Cu(II) precursors or by observing changes in EPR spectra during reaction. Trinuclear copper clusters, like [Cu₃(μ-O)₃]²⁺, have been characterized by well-defined axial EPR signals with parameters such as g‖ = 2.385, g⊥ = 2.099, and A‖ = 0.013863 cm⁻¹ mdpi.com. Hybridized Cu(II) species have also been detected with EPR signals at g = 2.003 and g = 2.320 nih.gov.
The quantitative analysis of EPR spectra can also provide information on the relative abundance of different paramagnetic copper species present in the catalyst.
Advanced pulsed EPR techniques, including Electron Nuclear Double Resonance (ENDOR), Electron Spin Echo Envelope Modulation (ESEEM), and Hyperfine Sublevel Correlation (HYSCORE), offer enhanced resolution and sensitivity, providing more detailed insights into the local environment of copper centers. HYSCORE spectroscopy, in particular, is valuable for resolving interactions with weakly coupled nuclei (e.g., ¹H, ¹³C, ¹⁴N) in the vicinity of the paramagnetic Cu(II) ion.
These techniques allow for the determination of metal-ligand distances, the identification of specific coordinating atoms, and the characterization of interactions between the copper active site and adsorbed molecules like methane. For instance, HYSCORE experiments have provided evidence for the formation of molecular complexes between methane and specific copper species, revealing details about the polarization of C-H bonds and the proximity of methane hydrogen atoms to the copper center acs.org. Such detailed structural information is critical for understanding the initial steps of methane activation, such as C-H bond cleavage or coordination.
Operando EPR spectroscopy enables the real-time monitoring of copper active sites under actual reaction conditions, such as in the presence of methane and oxidants at elevated temperatures. This approach is crucial for understanding the dynamic evolution of copper species during the catalytic cycle.
Studies utilizing operando EPR have observed the consumption of monomeric Cu(II) species during methane oxidation, indicated by a decrease in their characteristic EPR signals as they transform into EPR-silent Cu(I) or other species d-nb.inforesearchgate.netresearchgate.net. By correlating the changes in EPR spectra with methane conversion and product formation, researchers can directly link specific copper species to their catalytic activity and elucidate how active sites are generated, consumed, or regenerated throughout the reaction nih.govd-nb.inforesearchgate.net. This dynamic monitoring provides invaluable insights into reaction mechanisms and the stability of active sites under operational conditions.
UV-Visible (UV-Vis) and UV-Vis Diffuse Reflectance Spectroscopy (UV-Vis DRS)
UV-Visible (UV-Vis) and UV-Vis Diffuse Reflectance Spectroscopy (UV-Vis DRS) are complementary techniques that probe the electronic transitions within copper species, providing information about their oxidation states, coordination environments, and the presence of specific active sites.
Changes in the UV-Vis spectrum, particularly the appearance, disappearance, or shifts in absorption bands, can indicate alterations in the oxidation state or coordination of copper ions. Ligand-to-metal charge transfer (LMCT) and d-d transitions of Cu(II) are typically observed in the UV-Vis region.
Redox State Indicators: An increase in a UV-Vis band at approximately 32,000 cm⁻¹ upon activation with O₂ and a subsequent decrease after reaction with methane suggests this feature is associated with an oxidized copper species involved in methane activation mpg.de. Conversely, the disappearance of a band around 22,300 cm⁻¹ during methane reaction indicates the consumption of the corresponding copper species nih.gov.
Corroboration with Other Techniques: In situ X-ray absorption spectroscopy (XAS), which directly probes oxidation states, is often used alongside UV-Vis. For example, shifts in the Cu K-edge energy observed via XAS, indicative of oxidation state changes, can be correlated with corresponding modifications in UV-Vis spectral features nih.gov. Studies have also used UV-Vis to confirm the majority Cu(II) speciation, noting that XAS K-edge features are consistent with this state rsc.org. Furthermore, UV-Vis can be used to track the role of water in copper zeolite methane oxidation, with findings suggesting water does not oxidize Cu(I) to Cu(II) in certain systems nih.gov.
Specific UV-Vis absorption bands are frequently attributed to particular copper species that are catalytically active for methane transformation. These characteristic spectral signatures help in identifying and quantifying the active sites.
Distinct Spectral Features: A band at 31,000 cm⁻¹ has been associated with trinuclear [Cu₃(μ-O)₃]²⁺ active sites mdpi.com. Dimeric copper species, such as the highly reactive [Cu₂(μ-O)]²⁺ moiety, often exhibit characteristic charge transfer bands in the range of 22,000–26,000 cm⁻¹ d-nb.infonih.govnih.gov. Monomeric Cu(II) sites, like [CuOH]⁺ or isolated Cu²⁺, also possess unique spectral signatures, with LMCT bands typically appearing around 230–240 nm and d-d transitions in the visible region rsc.org.
Activity Correlation: The intensity of these characteristic bands can be correlated with the concentration of active sites and their catalytic reactivity. For instance, an increase in a ~29,000 cm⁻¹ charge transfer transition was linked to enhanced methanol (B129727) production, suggesting it represents an active site signature rsc.org. Operando UV-Vis DRS allows for the real-time monitoring of these specific bands during the reaction, enabling the identification of which copper species are consumed or formed, thereby elucidating their role in the catalytic mechanism d-nb.inforesearchgate.net.
Identified Copper Species and Associated Spectroscopic Signatures
The following tables summarize key spectroscopic parameters and assignments for copper species involved in methane activation, as reported in the literature.
Table 1: EPR Parameters of Copper Species in Methane Activation
| Copper Species/Site | EPR Parameters (g-values) | EPR Parameters (Hyperfine Coupling, A) | Notes | References |
| [Cu₃(μ-O)₃]²⁺ | g‖ = 2.385, g⊥ = 2.099 | A‖ = 0.013863 cm⁻¹ (~138.6 MHz) | Axial anisotropy | mdpi.com |
| Monomeric Cu²⁺ (Site I) | g‖ ≈ 2.39 | A‖ ≈ 370 MHz | Nearly axial environment | chemrxiv.org |
| Monomeric Cu²⁺ (Site II) | g‖ ≈ 2.33 | A‖ ≈ 440 MHz | Nearly axial environment | chemrxiv.org |
| Monomeric Cu²⁺ (Alumina) | g‖ = 2.31, g⊥ = 2.07 | A‖ = 159.2 MHz | Square pyramidal geometry | rsc.org |
| CuB site (pMMO) | g⊥ = 2.047, g∥ = 2.225 | A⊥ = 65 MHz, A∥ = 585 MHz | Type 2 Cu(II) | nih.govnih.gov |
| CuC site (pMMO) | g = [2.31, 2.07, 2.05] | ⁶³Cu A∥ = 440 MHz | Minority Cu(II) signal | nih.gov |
| Hybridized Cu(II) | g = 2.003, g = 2.320 | - | - | nih.gov |
Table 2: UV-Vis Absorption Bands and Associated Copper Species/Transitions
| Absorption Band (cm⁻¹) | Absorption Band (nm) | Associated Copper Species/Transition | Notes | References |
| 31,000 | ~323 | [Cu₃(μ-O)₃]²⁺ active sites | LMCT or CT transition | mdpi.com |
| 32,000 | ~313 | Oxidized copper species | Increases with O₂ activation, decreases with CH₄ | mpg.de |
| ~26,100 | ~383 | Dimeric [Cu₂(μ-O)]²⁺ species | Charge Transfer (CT) band, decays during CH₄ reaction | d-nb.info |
| ~29,000 | ~345 | Active site signature | Correlated with methanol production | rsc.org |
| ~22,300 | ~448 | [CuOCu]²⁺ species | CT band | nih.gov |
| 20,800, 26,800, 30,000 | ~479, ~373, ~333 | Active species | Observed during steady-state CH₃OH production | acs.org |
| ~235 | ~235 nm | [Cu²⁺–O⁻] | Ligand-to-metal charge transfer (LMCT) | rsc.org |
| ~750 | ~750 nm | Cu²⁺ | d-d transition (distorted octahedral) | rsc.org |
| ~22,000 | ~455 | [Cu₂O]²⁺ active sites | CT band | nih.gov |
List of Copper Species Mentioned:
Monomeric Cu(II) / Cu²⁺
[CuOH]⁺
[Cu₂(μ-O)]²⁺
[Cu₃(μ-O)₃]²⁺
Cu(I)
CuB site (pMMO)
CuC site (pMMO)
[Cu²⁺–O⁻]
[CuOCu]²⁺
[Cu₂O]²⁺
Infrared (IR) and Diffuse Reflectance Fourier Transform Infrared (DRIFTS) Spectroscopy
DRIFTS is a powerful technique for studying catalytic reactions under conditions that mimic those in a reactor. It allows for the in situ monitoring of surface species formed during the interaction of methane with copper catalysts.
DRIFTS data, often in conjunction with other techniques like ¹H HYSCORE, has provided evidence for the formation of molecular complexes between methane and specific copper species, such as Z₂Cu(II) sites in zeolites. These studies suggest the formation of a complex where the C-H bond of methane is polarized, indicated by specific band shifts and a measurable distance between the hydrogen atom of methane and the copper center acs.orgresearchgate.net. Furthermore, DRIFTS has confirmed the formation of methane complexes with other copper species, including Z₂[Cu₃(μ-O)₃] sites, highlighting the role of various copper clusters in methane activation acs.orgacs.org. In studies involving isolated copper clusters (Cu<0xE2><0x82><0x99>⁺, n=2–4), IR photofragmentation spectroscopy (IRMPD) revealed molecularly adsorbed methane with slight deformations, resulting in redshifts of characteristic spectroscopic bands, indicative of charge transfer from the cluster to the methane molecule nih.govacs.org.
Following the reaction of methane with copper catalysts, DRIFTS spectra typically show the appearance of characteristic bands associated with surface methoxy (B1213986) species. These bands are generally attributed to the asymmetric and symmetric stretching vibrations of the methyl group in methoxy species. For instance, bands at approximately 2957 cm⁻¹ and 2853 cm⁻¹ have been assigned to the asymmetric and symmetric stretches of methoxy surface species, respectively nih.gov. Similar observations have been reported with bands at 2951 cm⁻¹ and 2866 cm⁻¹ rsc.org. These methoxy groups are considered key intermediates in the methane-to-methanol conversion pathway d-nb.inforesearchgate.net. DRIFTS also provides evidence for the co-formation of physisorbed methanol alongside these methoxy intermediates acs.orgresearchgate.net. Research indicates that in copper-exchanged mordenites, these methoxy species are preferentially bonded to the zeolite's Brønsted acid sites (BAS) rather than directly to copper atoms researchgate.net.
The polarization of the C-H bond is a critical step in methane activation, initiating the catalytic conversion process. DRIFTS, in conjunction with other techniques like ¹H HYSCORE, has been instrumental in demonstrating this polarization. Specifically, data supports the formation of a molecular complex between methane and Z₂Cu(II) species, characterized by a significantly polarized C–H bond and a close proximity (approximately 3.3 Å) between a methane hydrogen atom and the copper center acs.orgresearchgate.net. This direct observation of C-H bond polarization provides crucial evidence for the initial activation step of methane on copper active sites.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR, particularly ¹³C MAS NMR, is a powerful technique for identifying and characterizing carbon-containing intermediates formed during catalytic reactions.
¹³C MAS NMR spectroscopy has been extensively employed to study the activation and conversion of methane on copper-containing zeolites, offering detailed insights into the nature of surface intermediates acs.orgscispace.comresearchgate.net. Upon activation of methane on Cu/H-ZSM-5 zeolites, ¹³C MAS NMR typically reveals the presence of multiple surface methoxy-like species (−O–CH₃), often appearing as distinct signals within the chemical shift range of 53–63 ppm acs.orgtudelft.nlacs.org. Through comparisons with DFT calculations and studies on model systems, these signals have been assigned to specific species:
Methanol adsorbed on two neighboring copper sites (Cu–(HOCH₃)–Cu) typically resonates around 62.6 ppm tudelft.nlacs.org.
Methanol adsorbed on zeolite Brønsted acid sites (BAS) appears around 52.9 ppm tudelft.nlacs.org.
Lattice-bound methoxy groups (Si–O(CH₃)–Al) are observed at approximately 58.6 ppm tudelft.nlacs.org.
In copper-mordenite (Cu-MOR) systems, similar methoxy species have been identified. Studies report signals attributed to physisorbed methanol (around 53.4 ppm), methoxy species on BAS (around 55.9 ppm), and methoxy species directly bound to copper sites (around 61.2 ppm) nih.gov. Surface Methoxy Groups (SMGs) in general are often characterized by a ¹³C chemical shift of approximately 59 ppm d-nb.inforesearchgate.net. The relative abundance and formation of these methoxy intermediates are dependent on the copper loading and the specific nature of the copper species present in the catalyst acs.orgacs.org. For instance, at low copper loadings, primarily methanol on BAS and lattice-bound methoxy groups are observed, whereas Cu-bound methoxy species become more prominent with higher copper loadings and the presence of multinuclear copper sites acs.orgacs.org.
¹H MAS NMR spectroscopy, particularly when employed in situ to monitor hydrogen-deuterium (H/D) exchange reactions between methane and the catalyst's Brønsted acid sites (BAS), offers a direct route to investigate methane C-H bond activation mechanisms acs.orgacs.org. Studies have shown that the presence of specific copper species, such as isolated Cu²⁺ cations (Z₂Cu(II) sites) or trinuclear oxo-clusters ([Cu₃(μ-O)₃]²⁺), can significantly accelerate the H/D exchange rate by an order of magnitude compared to unmodified H-form zeolites acs.orgacs.org. This acceleration is attributed to a modified reaction mechanism involving the formation of a transient molecular complex between methane and the copper species, which precedes the actual H/D exchange acs.orgacs.org. The formation of these complexes has been corroborated by DRIFTS acs.orgacs.org. The effectiveness of methane C-H bond activation is thus influenced by the structure and composition of the copper active sites, with the zeolite's topology also playing a significant role in dictating the transformation pathways of methane acs.orgacs.orgresearchgate.net.
Data Tables
Table 1: ¹³C MAS NMR Chemical Shifts of Methoxy Species in Copper-Methane Systems
| Species | Chemical Shift (ppm) | Reference(s) |
| Methanol adsorbed on two neighboring Cu sites | 62.6 | tudelft.nlacs.org |
| Methanol adsorbed on zeolite Brønsted acid sites | 52.9 | tudelft.nlacs.org |
| Lattice-bound methoxy groups (Si–O(CH₃)–Al) | 58.6 | tudelft.nlacs.org |
| Physisorbed methanol (Cu-MOR) | 53.4 | nih.gov |
| Methoxy species on Brønsted acid sites (Cu-MOR) | 55.9 | nih.gov |
| Methoxy species on a copper site (Cu-MOR) | 61.2 | nih.gov |
| Surface Methoxy Groups (SMGs) | 59 | d-nb.inforesearchgate.net |
Table 2: DRIFTS Bands Associated with Methoxy Species in Copper-Methane Systems
| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Reference(s) |
| Asymmetric stretch (CH₃) | 2957 | Methoxy surface species | nih.gov |
| Symmetric stretch (CH₃) | 2853 | Methoxy surface species | nih.gov |
| Asymmetric stretch (CH₃) | 2951 | Methoxy species | rsc.org |
| Symmetric stretch (CH₃) | 2866 | Methoxy species | rsc.org |
Compound List
Methane (CH₄)
Methanol (CH₃OH)
Methoxy species (−OCH₃)
Copper (Cu)
Dimethyl ether (DME)
Carbon monoxide (CO)
Carbon dioxide (CO₂)
Formate (B1220265) species
Kinetic Studies of Copper Mediated Methane Reactions
Reaction Rate Measurements and Apparent Activation Energies
Kinetic measurements are crucial for determining the efficiency of copper-based catalysts in methane (B114726) activation. The apparent activation energy (Ea), derived from the temperature dependence of the reaction rate, is a key parameter for comparing catalyst performance and gaining insight into the reaction mechanism. osti.govosti.gov
Different copper species within the zeolite framework exhibit distinct kinetic behaviors. For instance, in copper-exchanged mordenite (B1173385), dimeric copper species show a higher apparent activation energy for methane oxidation compared to monomeric Cu²⁺ active sites. researchgate.net This suggests that different active sites may operate through different reaction pathways.
The table below presents apparent activation energies for methane reactions mediated by different copper species.
| Catalyst/Active Site | Reaction | Apparent Activation Energy (Ea) | Source |
| Dimeric Copper Species (in mordenite) | Methane Oxidation | Higher than monomeric species | researchgate.net |
| Monomeric Cu²⁺ Species (in mordenite) | Methane Oxidation | Lower than dimeric species | researchgate.net |
| [CuOH]⁺ | H-atom abstraction from CH₄ | 15.7 kcal/mol | nih.gov |
| [Cu₂O]²⁺ | H-atom abstraction from CH₄ | 6.2 kcal/mol | nih.gov |
| NiO/Ce₀.₇₅Zr₀.₂₅O₂ | Methane Combustion | 63.10 ± 2.51 kJ/mol | researchgate.net |
| Ce₀.₇₅Zr₀.₂₅O₂ | Methane Combustion | 74.26 ± 2.40 kJ/mol | researchgate.net |
Site-Specific Kinetics for Different Copper Species (Monomeric vs. Dimeric)
The reactivity of copper-based catalysts is highly dependent on the specific nature of the copper active sites. Both monomeric and dimeric copper species have been identified as active centers for methane activation, and their site-specific kinetics have been a subject of intense research.
Dimeric copper species, such as the [Cu₂O]²⁺ core, have been identified in various zeolite frameworks, including Cu-CHA and Cu-MFI. nih.gov Kinetic analysis has revealed that the [Cu₂O]²⁺ core in Cu-CHA is approximately three times more reactive towards methane than the corresponding site in Cu-MFI at 25°C. nih.gov This difference in reactivity is attributed to structural differences, specifically a smaller Cu-O-Cu angle in Cu-CHA (120°) compared to Cu-MFI (140°). nih.gov
Monomeric copper species, such as [CuOH]⁺, are also active in methane activation. nih.govacs.org However, experimental and computational studies have shown that the mononuclear [CuOH]⁺ site has a significantly higher activation barrier for H-atom abstraction from methane (ΔH‡ = 15.7 kcal/mol) compared to the binuclear [Cu₂O]²⁺ site (ΔH‡ = 6.2 kcal/mol). nih.gov This increased reactivity of the dimeric site is attributed to the stabilization of the reaction intermediate by electron delocalization over the two copper centers through the bridging oxygen ligand. acs.org
The generation rate of these different copper species is also a critical factor. Dimeric Cu(II) centers, such as [Cu₂(µ-O)]²⁺, are generally formed faster than monomeric species like [CuOH]⁺ and Cu²⁺. researchgate.net
Influence of Reactant Partial Pressures (Methane, Oxidants, Water) on Reaction Rates
The partial pressures of reactants, including methane, oxidants (like oxygen or nitrous oxide), and water, can significantly influence the rate of copper-mediated methane reactions.
Methane Partial Pressure: The reaction rate often shows a positive dependence on the methane partial pressure. For instance, in methane combustion on a copper-based catalyst, the reaction rate was found to be significantly influenced by the methane partial pressure, with a reaction order of 0.5 with respect to methane. researchgate.net
Oxidant Partial Pressure: The effect of the oxidant partial pressure can be more complex. In the aforementioned methane combustion study, the influence of oxygen partial pressure was found to be negligible. researchgate.net However, in other systems, the type and pressure of the oxidant can play a crucial role in the formation and reactivity of the active copper-oxo species.
Water Partial Pressure: Water can have both promoting and inhibiting effects. In some copper-zeolite systems, water has been shown to be the sole source of oxygen for reactivating spent catalytic centers at certain temperatures. nih.gov Conversely, water can also inhibit the reduction of Cu(II) sites. researchgate.net The presence of water can also influence the formation of different copper species and their reactivity.
Other Co-reactants: The presence of other gases can also affect the reaction kinetics. For example, in methane reactions catalyzed by Mo/H-ZSM-5, the addition of CO₂ can lead to the scavenging of CHx intermediates, forming CO and inhibiting the formation of hydrocarbons. berkeley.edu
Reaction Order and Rate Models for Copper-Methane Processes (e.g., Johnson-Mehl-Avrami)
Understanding the reaction order and applying appropriate rate models are essential for describing the kinetics of copper-methane processes. The reaction order with respect to a particular reactant indicates how the rate is affected by the concentration of that reactant.
For methane combustion on a copper-based catalyst, a kinetic model was developed with a reaction order of 0.5 for methane partial pressure and a negligible influence of oxygen. researchgate.net The resulting rate equation was given as: -rCH₄ = 1.61 × 10⁷ × e(-108000/RT) × pCH₄0.5 researchgate.net
In more complex solid-state transformations, such as the formation and reaction of active sites on the catalyst surface, the Johnson-Mehl-Avrami-Kolmogorov (JMAK) equation, often referred to as the Avrami equation, can be applied. royalsocietypublishing.orgwikipedia.org This model was originally developed to describe the kinetics of phase transformations in materials but can be adapted to model processes involving nucleation and growth, which can be analogous to the formation of active sites and their subsequent reaction. researchgate.netnih.gov The general form of the Avrami equation is: f(t) = 1 - exp(-ktⁿ) where f(t) is the fraction transformed at time t, k is a rate constant, and n is the Avrami exponent, which provides insight into the dimensionality and mechanism of the transformation. royalsocietypublishing.org
Isotopic Labeling Studies for Mechanistic Validation (e.g., H/D Exchange, ¹⁸O Insertion)
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the pathways of atoms and molecules. In the context of copper-mediated methane reactions, H/D exchange and ¹⁸O insertion studies have provided crucial insights.
H/D Exchange: Hydrogen/deuterium (H/D) isotope exchange between methane (CH₄) and a deuterated catalyst or co-reactant can provide in-situ information about the cleavage of C-H bonds, which is often the rate-determining step in methane activation. urfu.ru These studies help to identify the elementary steps of methane activation and the nature of stable intermediates. urfu.ru
¹⁸O Insertion: The use of labeled oxidants, such as ¹⁸O₂, allows for the tracking of oxygen atoms during the reaction. For example, in the reaction of methane with O₂-activated Cu-zeolites, ¹⁸O₂ can be used to confirm that the oxygen atom incorporated into the methanol (B129727) product originates from the oxidant. nih.gov Mass spectrometry and isotopic labeling experiments have also confirmed that water can be the sole source of oxygen for reactivating spent catalytic centers in some systems. nih.gov
These isotopic studies are essential for validating proposed reaction mechanisms and understanding the role of different species in the catalytic cycle. nih.govresearchgate.netacs.org
Transient Kinetic Analysis and Induction Periods
Transient kinetic analysis provides valuable information about the dynamic behavior of a catalytic system, including the formation and consumption of intermediates and the presence of induction periods. Techniques like steady-state isotopic transient kinetic analysis (SSITKA) and temporal analysis of products (TAP) are particularly useful for obtaining microkinetic and mechanistic information. acs.org
An induction period is an initial phase of a reaction where the rate is slow before it accelerates. This can be due to the slow formation of active catalytic species or the removal of inhibiting species. For example, in the context of copper-mediated methane reactions, an induction period might be observed during the activation of the catalyst, where the active copper-oxo species are being formed from a precursor state.
Transient studies can reveal the nature of adsorbed oxygen species and their role in product formation. For instance, in the oxidative coupling of methane, transient kinetic analysis has been used to distinguish between the roles of monatomic and biatomic oxygen species in the formation of different products. acs.org By observing the response of the system to changes in reactant feeds, researchers can gain a deeper understanding of the elementary steps involved in the reaction and the lifetimes of various surface species.
Future Research Directions in Copper Methane Chemistry
Rational Design of High-Performance Copper Catalysts for Methane (B114726) Valorization
The deliberate design of copper catalysts with precisely controlled active sites is paramount for enhancing their performance in methane valorization. Future research will increasingly focus on moving away from trial-and-error methods towards a more predictive and design-oriented approach. This involves establishing clear relationships between the catalyst's structure and its activity, selectivity, and stability.
A key area of development is the synthesis of single-atom catalysts (SACs), where individual copper atoms are dispersed on a support material. This configuration maximizes atomic efficiency and allows for a well-defined coordination environment, which can be tailored to optimize the reaction pathway for methane photo-oxidation to products like formaldehyde (B43269) nih.gov. The rational design of these sites can manipulate reaction pathways to achieve highly selective transformations nih.gov. For instance, constructing mono-copper sites within a metal-organic framework (MOF) can optimize oxygen activation for the selective conversion of methane to formaldehyde nih.gov.
Another promising avenue is the design of copper-based single-atom alloy (SAA) catalysts. Theoretical studies using density functional theory (DFT) calculations can guide the design of these materials by predicting their stability, activity, and selectivity for reactions like the electrochemical CO2 reduction to methane sciopen.com. Such computational approaches can identify promising dopant metals in a copper matrix to enhance the binding of key intermediates and steer the reaction towards desired products sciopen.com.
The table below summarizes different design strategies for high-performance copper catalysts.
| Catalyst Design Strategy | Key Features | Target Methane Valorization Process | Reference |
| Single-Atom Catalysts (SACs) | Isolated Cu atoms on a support | Selective photo-oxidation to formaldehyde | nih.gov |
| Single-Atom Alloys (SAAs) | Doping Cu with other transition metals | Electrochemical CO2 reduction to methane | sciopen.com |
| Cu-exchanged Zeolites | Controlled Cu speciation in zeolite pores | Partial oxidation to methanol (B129727) | researchgate.netresearchgate.netnih.gov |
| Metal-Organic Frameworks (MOFs) | Tunable porous structures with Cu nodes | Selective oxidation to methanol | mdpi.comberkeley.edunih.gov |
Advanced Integration of Experimental and Computational Methodologies
The synergy between experimental and computational techniques is crucial for accelerating the discovery and optimization of copper catalysts for methane conversion. Future research will see a deeper integration of these methodologies to provide a comprehensive understanding of catalytic mechanisms at the atomic level.
Computational methods, particularly DFT, are instrumental in elucidating reaction pathways, identifying active sites, and predicting spectroscopic signatures of catalytic intermediates researchgate.net. For example, DFT computations have been used to investigate the role of different copper-oxo species, such as [Cu2O]2+ and [Cu3O3]2+, in methane C-H bond activation within zeolites researchgate.net. These theoretical insights can then be validated and refined through advanced experimental characterization techniques.
Machine learning (ML) is also poised to play a significant role in catalyst design and process optimization. ML models can be trained on experimental and computational datasets to predict catalyst performance, identify optimal reaction conditions, and even suggest novel catalyst compositions mdpi.com. This data-driven approach can significantly reduce the time and resources required for catalyst development.
The integration of these approaches is summarized in the following table:
| Methodology | Application in Copper-Methane Chemistry | Potential Impact |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms, identifying active sites, predicting spectroscopic data. researchgate.net | Accelerates catalyst design by providing atomic-level insights. |
| Machine Learning (ML) | Predicting catalyst performance, optimizing reaction conditions, discovering new materials. mdpi.com | Reduces experimental workload and guides research towards promising candidates. |
| In situ and Operando Spectroscopy | Characterizing catalyst structure and active species under reaction conditions. nih.govresearchgate.net | Provides real-time information on catalyst behavior, bridging the gap between model systems and industrial applications. |
Development of Bio-Inspired and Biomimetic Copper Catalytic Systems
Nature provides a powerful source of inspiration for the design of efficient and selective catalysts. The enzyme particulate methane monooxygenase (pMMO), for instance, utilizes a copper-containing active site to oxidize methane to methanol with remarkable efficiency and selectivity under ambient conditions berkeley.edunih.govuah.eduscispace.com. Future research will continue to draw inspiration from such biological systems to develop synthetic catalysts that mimic their function.
One promising approach involves the use of metal-organic frameworks (MOFs) as scaffolds to create bio-inspired catalytic sites. By carefully selecting the organic linkers and metal nodes, it is possible to synthesize MOFs that replicate the coordination environment of the copper active sites in pMMO berkeley.edunih.govscispace.com. These bio-inspired MOF catalysts have shown high selectivity for the direct oxidation of methane to methanol berkeley.edunih.gov.
The design of synthetic copper complexes that mimic the reactivity of enzymes like pMMO represents a viable route for methane remediation and valorization, as enzymatic catalysis on an industrial scale can be cost-prohibitive uah.edu. The study of enzymes that utilize small molecules like methane provides valuable insights for developing practical solutions for carbon sequestration and utilizing them as alternative energy sources uah.edu.
| Bio-inspired System | Natural Analogue | Key Features | Application | Reference |
| MOF-based catalysts | Particulate methane monooxygenase (pMMO) | Mimics the copper active site of pMMO within a porous framework. | Selective methane oxidation to methanol. | berkeley.edunih.govscispace.com |
| Synthetic Copper Complexes | Particulate methane monooxygenase (pMMO) | Water-soluble complexes designed to replicate the structure and function of the enzyme's active site. | Hydrocarbon functionalization and methane remediation. | uah.edu |
Exploration of Novel Copper Speciation and Coordination Environments for Methane Activation
The specific arrangement of copper atoms and their coordination with surrounding atoms (speciation) plays a critical role in their ability to activate the strong C-H bond in methane. A key area of future research is the exploration of novel copper species and coordination environments to enhance catalytic activity.
In copper-exchanged zeolites, for example, different copper active sites, such as mononuclear [CuOH]+ and dinuclear [CuOCu]2+ species, have been identified researchgate.netnih.gov. The relative abundance of these sites can be tuned by modifying the zeolite support and the copper loading, thereby influencing the catalyst's performance in the direct conversion of methane to methanol researchgate.netnih.gov. Recent studies have even identified new active sites in mordenite (B1173385) zeolites at low copper loadings, highlighting the need for continued exploration researchgate.netnih.gov.
The coordination environment of copper can also be manipulated in other materials. For instance, in Cu-CHA zeolites, the coordination of Cu2+ ions changes during dehydration, leading to the formation of EPR-silent species that are catalytically relevant acs.org. Understanding and controlling these subtle changes in the copper coordination sphere is essential for designing more effective catalysts.
Engineering Sustainable and Scalable Processes for Industrial Application
One promising direction is the development of electrocatalytic processes that can convert CO2 and water into methane and other valuable hydrocarbons using renewable electricity lightsource.callnl.gov. Copper-based catalysts are unique in their ability to catalyze the electrochemical reduction of CO2 to hydrocarbons semanticscholar.org. Researchers are working to improve the energy efficiency and selectivity of these catalysts by tuning their composition, morphology, and the surrounding solution environment llnl.gov.
Another important aspect is the development of sustainable synthesis methods for copper-based catalysts. This includes using environmentally friendly solvents, reducing energy consumption during synthesis, and utilizing abundant and low-cost precursors mdpi.com. The use of copper nanoparticles in various environmental applications, such as the catalytic reduction of pollutants, also highlights the potential for sustainable technologies based on copper catalysis mdpi.com.
Understanding Long-Term Catalyst Stability and Deactivation Mechanisms under Operando Conditions
A major hurdle for the industrial implementation of many catalytic processes is the deactivation of the catalyst over time. Therefore, a critical area of future research is to understand the long-term stability of copper catalysts and the mechanisms by which they deactivate under realistic operating conditions.
Understanding deactivation mechanisms, such as sintering (the agglomeration of small nanoparticles into larger ones), coking (the deposition of carbonaceous species on the catalyst surface), and poisoning, is crucial for designing more robust catalysts acs.orgresearchgate.net. For instance, the addition of promoters like alumina (B75360) or silica (B1680970) can enhance the stability of copper catalysts by inhibiting sintering acs.org. By elucidating the root causes of deactivation, researchers can develop strategies to mitigate these processes and extend the lifetime of the catalyst.
Q & A
Q. How can researchers design experiments to study copper’s catalytic role in methane oxidation?
- Methodological Answer : To investigate copper’s catalytic activity in methane oxidation, use chemical vapor deposition (CVD) with methane on copper substrates, as demonstrated by Li et al. (2009). Key steps include:
- Optimizing methane flow rate and temperature (e.g., 1000°C for graphene synthesis) to control reaction kinetics .
- Characterizing copper surfaces pre- and post-reaction via SEM, XPS, or TEM to identify active sites and carbon deposition patterns .
- Incorporating controlled doping (e.g., oxygen or nitrogen) to modulate copper’s electronic structure and methane activation efficiency .
Q. What methodologies ensure reproducibility in copper-methane reaction studies?
- Methodological Answer :
- Experimental Protocols : Follow standardized CVD procedures, documenting substrate pretreatment (e.g., electropolishing copper foils) and gas purity levels .
- Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing synthesis conditions, instrumental parameters, and raw data archiving in supplementary materials .
- Validation : Replicate experiments across multiple copper batches to account for substrate variability .
Advanced Research Questions
Q. What conflicting data exist regarding active sites in Cu-zeolite systems for methane-to-methanol conversion?
- Methodological Answer : Discrepancies arise from differing characterization techniques:
- X-ray Absorption Spectroscopy (XAS) : Suggests mononuclear Cu(II) as the active site .
- Infrared Spectroscopy : Indicates dimeric Cu-O-Cu motifs drive methane activation .
- Resolution Strategy :
- Perform operando studies to correlate spectroscopic data with real-time methanol yields .
- Use density functional theory (DFT) to model competing active sites and validate with kinetic isotope effects (KIEs) .
Q. How can researchers resolve discrepancies in methane conversion efficiency across copper-based catalysts?
- Methodological Answer :
- Systematic Parameter Screening : Vary copper particle size, support material (e.g., SiO₂ vs. Al₂O₃), and reaction conditions (pressure, temperature) to isolate performance drivers .
- Uncertainty Quantification : Apply error propagation models to experimental data, addressing instrumental limits (e.g., ±5% error in gas chromatographs) and sampling biases .
- Meta-Analysis : Aggregate datasets from peer-reviewed studies using tools like Web of Science or PubMed, filtering for consistent methodologies (e.g., fixed-bed reactors) .
Methodological and Analytical Frameworks
Q. What are best practices for conducting systematic reviews on copper-methane systems?
- Methodological Answer :
- Database Selection : Prioritize PubMed, Web of Science, and Scopus for comprehensive coverage; avoid over-reliance on Google Scholar due to inconsistent metadata .
- Search Strings : Use Boolean operators (e.g., "copper AND methane AND (catalysis OR oxidation)") and filter by study type (experimental, theoretical) .
- Bias Mitigation : Include negative results and preprints (e.g., arXiv) to counter publication bias .
Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data management in copper-methane studies?
- Methodological Answer :
- Metadata Standards : Annotate datasets with persistent identifiers (DOIs) and machine-readable formats (e.g., .cif for crystallography) .
- Repositories : Deposit raw spectra, computational inputs, and kinetic data in domain-specific platforms (e.g., Zenodo, ChemRxiv) .
- Provenance Tracking : Use tools like Electronic Lab Notebooks (ELNs) to document data lineage from acquisition to publication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
